2,6-Difluoro-3,5-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXITUVUFUOAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437467 | |
| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-54-2 | |
| Record name | 2,6-Difluoro-3,5-dimethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,6-Difluoro-3,5-dimethoxyaniline. This fluorinated aromatic amine serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of targeted therapeutics.
Molecular Structure and Properties
This compound is an aromatic amine characterized by a benzene ring symmetrically substituted with two fluorine atoms, two methoxy groups, and one amino group.[1] This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.[1]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 651734-54-2 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC1=CC(=C(C(=C1F)N)F)OC | |
| Melting Point | Approx. 59.97 °C | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | [2] |
| Appearance | Solid | [1] |
Spectroscopic Data
| Spectroscopy | Predicted/Analogous Data |
| ¹H NMR | Aromatic H: ~6.5-7.0 ppm (triplet); Methoxy H: ~3.8-4.0 ppm (singlet); Amino H: ~3.5-5.0 ppm (broad singlet) |
| ¹³C NMR | Carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be around 55-60 ppm. |
| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms. |
| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹; C-H stretching (aromatic & methoxy): ~2800-3100 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-O stretching (methoxy): ~1000-1300 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹ |
Synthesis of this compound
A common and logical synthetic route to this compound involves the reduction of its nitro precursor, 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS RN 195136-63-1).[3]
Experimental Protocol: Catalytic Reduction of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[4]
Materials:
-
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge with the inert gas to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Below is a workflow diagram illustrating the synthesis process.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.[1] The unique substitution pattern of this molecule is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Role in Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 2,6-difluoro-3,5-dimethoxyphenyl moiety, derived from the title compound, is a key structural feature in a number of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and interactions with the receptor's binding pocket.
The FGFR Signaling Pathway
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival. Its dysregulation can lead to oncogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR initiates a cascade of downstream signaling events.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the development of novel pharmaceuticals and advanced materials. Its unique molecular architecture provides a valuable scaffold for the design of molecules with tailored biological and physical properties. Further research into the synthesis and applications of this compound is likely to yield new discoveries in drug development and materials science.
References
Technical Guide: Physicochemical Properties of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3,5-dimethoxyaniline is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and two electron-donating methoxy groups in the meta positions, creates a distinct electronic and steric profile.[1] This makes it a versatile building block, particularly in the fields of medicinal chemistry and agrochemical research for the development of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development activities.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Melting Point | ~59.97 °C | [1] |
| Boiling Point (Calculated) | 301.0 ± 37.0 °C at 760 mmHg | [1] |
| LogP (Calculated) | 1.37 | [1] |
| pKa (Estimated) | 2.5 - 3.5 | [1] |
Comparative Analysis of Thermal Properties
To provide context for the thermal behavior of this compound, the following table compares its melting and boiling points with structurally related aniline derivatives.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | ~59.97 | 301.0 ± 37.0 (Calculated) |
| 2,6-Difluoroaniline | - | 51-52 (at 15 mmHg)[2] |
| 3,5-Dimethoxyaniline | 54-57 | 178 (at 20 mmHg)[3] |
The substitution pattern clearly influences the thermal properties of these compounds.
Solubility and Lipophilicity
Information regarding the solubility of this compound suggests that it may have limited solubility in common solvents at room temperature. For optimal stability, it is recommended to store the compound in a cool (2-8°C), dark place under an inert atmosphere.[1]
The calculated LogP value of 1.37 indicates that this compound has moderate lipophilicity.[1] This property is significant in drug design as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity and pKa
The basicity of the aniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and thus reduces the basicity. Conversely, the two methoxy groups at the meta positions have an electron-donating mesomeric effect. The estimated pKa value of 2.5-3.5 suggests that the electron-withdrawing effect of the fluorine atoms is dominant, making this compound a weaker base than aniline (pKa = 4.6).[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis and purification of substituted anilines can be applied.
A common approach for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound.[4] Purification of anilines is often achieved through techniques such as vacuum distillation or steam distillation to remove non-volatile impurities.[5][6]
The characterization of aromatic amines like this compound typically involves a combination of analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Below is a generalized workflow for the synthesis and purification of a substituted aniline, which could be adapted for this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of pharmacologically active compounds.[1] Notably, the 2,6-difluoro-3,5-dimethoxyphenyl moiety derived from this aniline is a crucial component in the development of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of targeted therapies.[8][9] The unique substitution pattern of this compound is instrumental in achieving the desired potency and selectivity of these inhibitors.[1]
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its primary role reported is that of a synthetic building block for creating more complex molecules with therapeutic potential.
Conclusion
This compound possesses a unique combination of physicochemical properties stemming from its distinct pattern of fluoro and methoxy substituents. While detailed experimental protocols and biological data are limited, its importance as a key intermediate in the synthesis of FGFR inhibitors highlights its significance in medicinal chemistry and drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives could unveil new opportunities for the development of novel therapeutics.
References
- 1. This compound CAS 651734-54-2 [benchchem.com]
- 2. 2,6-Difluoroaniline = 97 5509-65-9 [sigmaaldrich.com]
- 3. Sciencemadness Discussion Board - Aniline purification without steam distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. texiumchem.com [texiumchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline (CAS: 651734-54-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3,5-dimethoxyaniline, a key fluorinated aromatic amine intermediate. It details its physicochemical properties, synthesis, reactivity, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
This compound is a solid organic compound characterized by a unique substitution pattern on the benzene ring, which imparts specific electronic and steric properties.[1] The presence of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups creates a distinct chemical environment, making it a valuable building block in organic synthesis.[1]
A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| CAS Number | 651734-54-2 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | ~59.97 °C | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | |
| Solubility | Limited in common solvents at room temperature; heating to 37°C and sonication recommended for dissolution. | [2] |
| Storage | 2-8°C, keep in a dark place, under an inert atmosphere. | [1] |
| InChI Key | SUXITUVUFUOAGT-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
This compound is primarily used as an intermediate in multi-step syntheses.[1] A common laboratory-scale synthesis involves the deprotection of its N-protected carbamate precursor.
This protocol is based on a described method for the preparation of this compound from its tert-butyl carbamate precursor.
Reaction: Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate → this compound
Materials:
-
Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate is dissolved in trifluoroacetic acid.
-
The reaction mixture is stirred at room temperature for approximately 30 minutes, or until the reaction is complete (monitored by TLC).
-
The solvent (TFA) is removed under reduced pressure.
-
The residue is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.
-
The resulting aqueous suspension is extracted twice with diethyl ether.
-
The combined organic phases are washed with saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.
The chemical reactivity is governed by the interplay of its functional groups. The amino (-NH₂) group is nucleophilic and can participate in reactions such as reductive aminations and electrophilic aromatic substitutions. The fluorine and methoxy groups modulate the electron density of the aromatic ring, influencing the regioselectivity and rate of these reactions.[1]
Applications in Drug Discovery
The primary application of this compound is as a crucial synthon in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The 2,6-difluoro-3,5-dimethoxyphenyl moiety is a key pharmacophore for achieving high potency and selectivity in drug candidates.[1]
This compound is a pivotal intermediate in the synthesis of Pemigatinib (INCB054828).[3][4] Pemigatinib is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, and 3) and is an approved treatment for certain types of cholangiocarcinoma with FGFR2 fusions or rearrangements.[5][6]
In the synthesis, the aniline undergoes a reductive amination with an aldehyde intermediate to form a key benzylamine precursor, which is then further elaborated to construct the final tricyclic core of the drug.[3][4] The dimethoxyphenyl group is critical for achieving selectivity towards the FGFR kinase.[6]
Biological Activity and Signaling Pathways
Derivatives of this compound are designed to inhibit the FGFR signaling pathway. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[5][7]
The FGF/FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding receptor (FGFR) in a complex with heparan sulfate.[7][8] This induces receptor dimerization and trans-autophosphorylation of intracellular tyrosine kinase domains.[2][9] The activated receptor then triggers several key downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[8][10]
Spectroscopic Data
Detailed, experimentally verified spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not widely available in the public literature. Researchers are advised to acquire their own analytical data to confirm identity and purity. For reference, spectral data for structurally similar compounds like 2,6-Difluoroaniline can be found in chemical databases.[11][12]
Safety and Handling
The following safety information is based on data for structurally related difluoroaniline compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should always be consulted prior to handling.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[14] Work in a well-ventilated area or under a chemical fume hood.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][15]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[13][15]
This document is intended for informational purposes for a technical audience and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own investigations and consult primary literature.
References
- 1. This compound CAS 651734-54-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 12. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Spectral and Synthetic Profile of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for 2,6-Difluoro-3,5-dimethoxyaniline (CAS No. 651734-54-2). This compound is a key intermediate in the synthesis of pharmacologically active molecules, particularly noted for its role as a precursor to potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Due to the limited availability of experimentally derived spectral data in public literature, this guide presents a combination of predicted data and analysis based on structurally analogous compounds to serve as a valuable resource for researchers.
Chemical Identity and Physical Properties
| Property | Value | Reference |
| CAS Number | 651734-54-2 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Melting Point | ~59.97 °C | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg |
Predicted Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.3 - 6.5 | Triplet (t) | 1H | Ar-H |
| ~3.8 - 4.0 | Broad Singlet (br s) | 2H | NH₂ |
| ~3.9 | Singlet (s) | 6H | O-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom, influenced by the fluorine and methoxy substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -F |
| ~145 | C -NH₂ |
| ~138 | C -OCH₃ |
| ~95 | Ar-C H |
| ~56 | O-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands for its functional groups.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H Stretching | Primary Amine |
| 2800 - 3100 | C-H Stretching | Aromatic and Methoxy |
| 1450 - 1600 | C=C Stretching | Aromatic Ring |
| 1100 - 1300 | C-F Stretching | Aryl Fluoride |
| 1000 - 1300 | C-O Stretching | Methoxy Ether |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
| m/z | Interpretation |
| 189 | Molecular Ion [M]⁺ |
| 174 | [M - CH₃]⁺ |
| 170 | [M - F]⁺ or [M - HF]⁺ |
Experimental Protocols
Plausible Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from general methods for the synthesis of substituted anilines. A common approach involves the nitration of a substituted benzene ring followed by the reduction of the nitro group.
References
2,6-Difluoro-3,5-dimethoxyaniline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2,6-Difluoro-3,5-dimethoxyaniline. Due to a lack of specific experimental data for this compound, information from structurally similar chemicals, particularly other fluorinated anilines, has been included for guidance. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed before handling this chemical.
Chemical and Physical Properties
This compound is a fluorinated aromatic amine with potential applications in pharmaceutical and agrochemical research.[1] Its unique structure, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, imparts specific chemical properties that are of interest in medicinal chemistry and materials science.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO₂ | [1][2] |
| Molecular Weight | 189.16 g/mol | [1][2] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | [2] |
| Melting Point | ~59.97 °C (solid) | [1] |
| Appearance | Solid | [1] |
Hazard Identification and Classification
Based on available data for similar compounds, this compound is anticipated to be hazardous. The GHS classification provided by suppliers indicates the following hazards:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 |
Signal Word: Warning[2]
GHS Pictogram: [2]
Toxicological Information
| Route of Exposure | Effect |
| Oral | Harmful if swallowed.[2] |
| Dermal | May be harmful in contact with skin. Causes skin irritation.[2] |
| Inhalation | May cause respiratory irritation.[2] |
| Eyes | Causes serious eye irritation.[2] |
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure the safety of laboratory personnel. The following recommendations are based on guidelines for handling similar hazardous chemicals.
| Situation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Not generally required when handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and face shield. | Chemical-resistant gloves, lab coat, and apron. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Spill Cleanup | Chemical splash goggles and face shield. | Chemical-resistant gloves, disposable coveralls. | A NIOSH-approved respirator with an organic vapor cartridge. |
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
While specific fire-fighting data for this compound is unavailable, the following general procedures for chemical fires should be followed.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2] Keep the container tightly closed and store in a dark place under an inert atmosphere.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
Diagrams
Hazard Profile and Personal Protective Equipment (PPE) Workflow
Caption: Hazard and PPE workflow for this compound.
Emergency Response Logic
Caption: Logical flow for emergency response to exposure.
References
The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide to Aniline Derivatives
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine groups in aniline derivatives, a common motif in numerous therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the profound impact of fluorination on key physicochemical and metabolic parameters, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.
The introduction of fluorine into an aniline ring can dramatically alter a molecule's pKa, lipophilicity (logP), and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these effects is crucial for the rational design of drug candidates with enhanced efficacy and safety profiles.
Data Presentation: Physicochemical and Metabolic Parameters
The following tables summarize the quantitative impact of fluorine substitution on the physicochemical properties and metabolic stability of aniline. The data clearly illustrates the trends associated with the position of the fluorine atom on the aniline ring.
Table 1: Physicochemical Properties of Aniline and Monofluoroaniline Derivatives
| Compound | pKa[1][2][3][4] | logP[4][5] |
| Aniline | 4.60 | 0.90 |
| 2-Fluoroaniline | 3.20 | 1.15 |
| 3-Fluoroaniline | 3.50 | 1.15 |
| 4-Fluoroaniline | 4.65 | 1.15 |
Table 2: In Vitro Metabolic Stability of Aniline in Rat Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (L/h)[5] |
| Aniline | 3.43 ± 0.47 |
Core Concepts of Fluorine's Influence
The strategic placement of fluorine atoms on an aniline ring imparts several critical advantages in drug design:
-
Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the anilino group, particularly when substituted at the ortho and meta positions.[6] This modulation of basicity is critical for optimizing drug-receptor interactions and influencing solubility and permeability.
-
Enhancement of Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule, as reflected in the higher logP values of fluoroanilines compared to aniline.[4] This can enhance membrane permeability and improve oral absorption.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[7] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively block cytochrome P450-mediated oxidation, a primary pathway for drug metabolism.[7] This "metabolic blocking" strategy can lead to a longer drug half-life and improved bioavailability.
Experimental Protocols
Detailed methodologies for the determination of the key parameters discussed are provided below to facilitate reproducible research.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Test compound (e.g., aniline derivative)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Deionized water
-
Methanol (if required for solubility)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the aniline derivative and dissolve it in a known volume of deionized water (or a water-methanol mixture for poorly soluble compounds) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Acidic Titration: If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.
Protocol 2: Determination of logP by ¹⁹F NMR Spectroscopy
This method is particularly useful for fluorinated compounds and relies on the partitioning of the compound between n-octanol and water, followed by quantification using ¹⁹F NMR.
Materials:
-
NMR spectrometer with ¹⁹F capabilities
-
NMR tubes
-
Vials with septa
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Fluorinated aniline derivative
-
Internal standard (a fluorinated compound with a known logP and distinct ¹⁹F NMR signal)
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated aniline derivative and the internal standard in n-octanol.
-
Partitioning: In a vial, mix a known volume of the n-octanol stock solution with an equal volume of water.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
NMR Analysis: Carefully take an aliquot from each phase and transfer it to separate NMR tubes. Acquire the ¹⁹F NMR spectra for both samples.
-
Data Analysis: Determine the concentration of the analyte in each phase by integrating the respective signals relative to the internal standard. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (aniline derivative)
-
Positive control compound (with known metabolic instability)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing the cold quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of fluorine in aniline derivatives.
Caption: Workflow for Physicochemical and Metabolic Profiling.
Caption: Metabolic Pathways of Fluorinated Anilines.
Conclusion
The judicious incorporation of fluorine into aniline derivatives represents a powerful and versatile strategy in modern drug discovery. By understanding and leveraging the predictable effects of fluorination on pKa, lipophilicity, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME properties, leading to the development of safer and more effective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers in their ongoing efforts to harness the unique properties of fluorine for the advancement of medicine.
References
- 1. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Methoxy Group: A Subtle Influencer in Aromatic Chemistry
An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals.
The methoxy group (-OCH₃), a seemingly simple functional group, exerts a profound and nuanced influence on the reactivity and properties of aromatic compounds. Its dual electronic nature, characterized by the interplay of resonance and inductive effects, makes it a critical substituent to understand and manipulate in the fields of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Dichotomy of Electronic Effects: Resonance vs. Induction
The electronic influence of the methoxy group on an aromatic ring is a classic example of competing electronic effects:
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density of the benzene ring. This effect is most pronounced at the ortho and para positions, as illustrated by the resonance structures of anisole (methoxybenzene). This increased electron density makes the aromatic ring more susceptible to attack by electrophiles.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a polarization of the sigma (σ) bond between the oxygen and the aromatic carbon. This results in the withdrawal of electron density from the ring through the σ-framework, an effect known as a negative inductive effect.
In most cases, the electron-donating resonance effect of the methoxy group is significantly stronger and outweighs the electron-withdrawing inductive effect.[1][2] This net electron-donating character is responsible for the activating and directing effects observed in electrophilic aromatic substitution reactions.
Impact on Electrophilic Aromatic Substitution
The net electron-donating nature of the methoxy group has two major consequences for electrophilic aromatic substitution (EAS) reactions:
-
Ring Activation: By increasing the electron density of the aromatic ring, the methoxy group makes it more nucleophilic and therefore more reactive towards electrophiles.[3] Anisole, for instance, undergoes electrophilic substitution at a much faster rate than benzene.[4] Some studies indicate that a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand.[3]
-
Ortho-, Para-Direction: The resonance structures of anisole show a buildup of negative charge at the ortho and para positions.[5][6] Consequently, electrophiles are preferentially attacked at these positions.[7] While both positions are activated, the para product is often the major product due to reduced steric hindrance compared to the ortho positions.[6]
Figure 1: Signaling pathway for the electrophilic aromatic substitution of anisole, illustrating the formation of ortho, meta, and para intermediates and the resulting products.
Quantitative Analysis of Electronic Effects
The electronic effects of the methoxy group can be quantified using various parameters, most notably Hammett constants and pKa values.
Hammett Constants
The Hammett equation (log(K/K₀) = σρ or log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[8] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.
A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. For the methoxy group, the Hammett constants highlight its dual nature:
-
σ_para (σ_p): The σ_p value for the methoxy group is negative, confirming its net electron-donating character at the para position due to the dominant resonance effect.[4]
-
σ_meta (σ_m): The σ_m value is positive, indicating an electron-withdrawing effect at the meta position, where the resonance effect is not operative, and the inductive effect dominates.[4][9]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) |
| -OCH₃ | +0.12 | -0.27 | -0.78 |
Table 1: Hammett Constants for the Methoxy Group.[10] The σ+ constant is used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent.
Acidity and Basicity (pKa Values)
The electronic effects of the methoxy group also influence the acidity and basicity of aromatic compounds.
-
Phenols: A methoxy group at the para position of phenol decreases its acidity (increases the pKa) because its electron-donating resonance effect destabilizes the phenoxide anion. Conversely, a meta-methoxy group increases acidity (decreases the pKa) due to its electron-withdrawing inductive effect, which stabilizes the phenoxide anion.
-
Benzoic Acids: In para-methoxybenzoic acid, the electron-donating resonance effect of the methoxy group destabilizes the carboxylate anion, making it a weaker acid (higher pKa) than benzoic acid.[11][12] In contrast, meta-methoxybenzoic acid is a stronger acid than benzoic acid due to the inductive electron withdrawal. The acidity of ortho-methoxybenzoic acid is greater than expected, a phenomenon often attributed to the "ortho effect," which involves steric and electronic interactions that stabilize the conjugate base.[5]
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Methoxybenzoic Acid | 4.09 |
| 3-Methoxybenzoic Acid | 4.08 |
| 4-Methoxybenzoic Acid | 4.47 |
| Phenol | 9.99 |
| 3-Methoxyphenol | 9.65 |
Table 2: pKa Values of Methoxy-Substituted Benzoic Acids and Phenols in Aqueous Solution.[11]
Experimental Protocols
Determination of pKa by Spectrophotometry
This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.
Principle: The acidic (HA) and basic (A⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[6][13]
Materials:
-
Phenolic compound of interest
-
Buffer solutions of known pH covering a range around the expected pKa
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of buffer solutions with accurately known pH values.
-
For each pH, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer solution.
-
Measure the UV-Vis spectrum of each sample, as well as a sample in a strongly acidic solution (to obtain the spectrum of pure HA) and a strongly basic solution (to obtain the spectrum of pure A⁻).
-
At a wavelength where the absorbance of HA and A⁻ differ significantly, record the absorbance for each buffered solution.
-
Calculate the ratio [A⁻]/[HA] for each pH using the measured absorbances.
-
Plot pH versus log([A⁻]/[HA]). The y-intercept of the resulting line is the pKa.[6]
Figure 2: A simplified workflow for the experimental determination of the pKa of a phenolic compound using spectrophotometry.
Competitive Bromination of Anisole and Benzene
This experiment demonstrates the activating effect of the methoxy group by comparing the reaction rate of anisole with that of benzene.
Principle: Anisole and benzene are allowed to compete for a limited amount of a brominating agent. The product ratio, determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, reflects the relative reactivity of the two substrates.
Materials:
-
Anisole
-
Benzene
-
Bromine or N-bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid or acetonitrile)
-
Gas chromatograph or NMR spectrometer
Procedure:
-
Prepare a solution containing equimolar amounts of anisole and benzene in the chosen solvent.
-
Add a substoichiometric amount of the brominating agent (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at a constant temperature for a set period.
-
Quench the reaction (e.g., by adding a solution of sodium bisulfite to consume excess bromine).
-
Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Analyze the product mixture by GC or ¹H NMR to determine the relative amounts of brominated anisole and brominated benzene formed.
-
The ratio of products is a direct measure of the relative rates of bromination.
Conclusion
The methoxy group is a powerful tool in the arsenal of the synthetic and medicinal chemist. Its ability to activate the aromatic ring and direct electrophilic substitution to the ortho and para positions is fundamental to the synthesis of a vast array of molecules. A thorough understanding of its dual electronic nature, quantified by parameters such as Hammett constants and pKa values, is essential for predicting and controlling the outcome of chemical reactions and for designing molecules with specific electronic and biological properties. The experimental protocols provided herein offer a practical framework for investigating and quantifying these crucial electronic effects in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Methoxy group - Wikipedia [en.wikipedia.org]
- 10. web.viu.ca [web.viu.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. brainly.in [brainly.in]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-Depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3,5-dimethoxyaniline is a highly functionalized aromatic amine that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of complex molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds and advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 651734-54-2 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg | |
| Melting Point | Approximately 59.97 °C | [1] |
| Appearance | Solid | [1] |
The presence of two fluorine atoms ortho to the amino group significantly influences the molecule's reactivity and imparts properties such as enhanced metabolic stability and bioavailability in resulting drug candidates.[1] The methoxy groups, through their electron-donating resonance effect, can modulate the reactivity of the aromatic ring and influence solubility.[1]
Synthesis
Figure 1. A plausible synthetic pathway for this compound.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]
Synthesis of Kinase Inhibitors
The 2,6-difluoro-3,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of potent enzyme inhibitors.[1] A structurally analogous compound, the 2,6-dichloro-3,5-dimethoxyphenyl group, has been extensively utilized in the development of highly potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors with potentially improved pharmacological profiles.
Experimental Protocol: Synthesis of N-Aryl-N'-pyrimidin-4-yl Ureas (General Procedure)
A common application of anilines in medicinal chemistry is the formation of urea derivatives. The following general protocol, adapted from analogous syntheses, illustrates how this compound could be utilized to prepare N-aryl-N'-pyrimidin-4-yl ureas, a class of compounds known to exhibit kinase inhibitory activity.
-
Isocyanate Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a phosgene equivalent, such as triphosgene (0.4 eq) or diphosgene, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the formation of the isocyanate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (characteristic N=C=O stretch around 2250-2275 cm⁻¹).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step.
-
-
Urea Formation:
-
In a separate flask, dissolve the desired aminopyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Add the freshly prepared solution of the 2,6-difluoro-3,5-dimethoxyphenyl isocyanate dropwise to the aminopyrimidine solution at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring for product formation by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2,6-difluoro-3,5-dimethoxyphenyl)-N'-(pyrimidin-4-yl)urea derivative.
-
Figure 2. General workflow for the synthesis of N-aryl-N'-pyrimidin-4-yl ureas.
Role in Agrochemicals
Beyond pharmaceuticals, this compound is also a precursor in the synthesis of advanced pesticides and herbicides.[1] The incorporation of the fluorinated and methoxylated phenyl ring can enhance the efficacy and selectivity of these crop protection agents.
Signaling Pathways
As a key building block for FGFR inhibitors, molecules derived from this compound are designed to interfere with the FGFR signaling pathway. Dysregulation of this pathway is implicated in various cancers. The inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Figure 3. Simplified FGFR signaling pathway and the point of intervention for inhibitors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science.[1] Its unique electronic properties, arising from the combination of fluoro and methoxy substituents, provide a powerful tool for medicinal chemists to fine-tune the properties of complex molecules to achieve desired biological activities.[1] Further exploration of the reactivity of this compound is likely to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
potential applications of substituted anilines in medicinal chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of substituted anilines in therapeutic agent design.
The substituted aniline, a deceptively simple aromatic amine, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural versatility, synthetic accessibility, and capacity to engage in crucial molecular interactions have made it a foundational component in a vast array of FDA-approved drugs and clinical candidates. From pioneering antimicrobial agents to cutting-edge targeted cancer therapies, the aniline moiety has proven indispensable. This technical guide explores the multifaceted applications of substituted anilines, providing quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.
Substituted Anilines in Oncology: Targeting Kinase-Driven Malignancies
Perhaps the most impactful application of the substituted aniline scaffold in recent decades has been in the development of tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline and related heterocyclic systems are central to a class of drugs that have revolutionized the treatment of cancers characterized by aberrant signaling through the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Inhibition of EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, driving cell proliferation, survival, and migration.[1] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, making it a prime therapeutic target.[1]
Substituted aniline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. The aniline portion of the molecule typically occupies the adenine-binding region of the EGFR kinase domain's ATP pocket, forming a critical hydrogen bond with the "hinge" region of the enzyme. The quinazoline core provides a rigid scaffold, while various substituents on both the aniline and quinazoline rings are tailored to enhance potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by anilinoquinazoline-based TKIs.
Caption: EGFR signaling cascade and TKI inhibition point.
Quantitative Data: In Vitro Activity of Anilinoquinazoline EGFR Inhibitors
The potency of substituted aniline-based TKIs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (enzyme) and cell-based assays. The following table summarizes representative IC₅₀ values for gefitinib and erlotinib, two foundational drugs in this class.
| Compound | Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| Gefitinib | EGFR (Tyr1173) | Enzyme Assay | 37 | [2] |
| EGFR (Tyr992) | Enzyme Assay | 37 | [2] | |
| NR6wtEGFR cells | Cell-based | 26 | [2] | |
| HCC827 (EGFR del) | Cell-based | 13.06 | [3] | |
| PC9 (EGFR del) | Cell-based | 77.26 | [3] | |
| H3255 (L858R) | Cell-based | 3 | [4] | |
| A549 (WT) | Cell-based | 19,910 | [5] | |
| Erlotinib | EGFR | Enzyme Assay | 2 | [6] |
| EGFR | Cell-based | ~20 | [6] | |
| EGFR-H2 (HER2) | Cell-based | 230 | [6] | |
| EGFR-expressing cells | Proliferation | 260 | [6] |
Substituted Anilines in Infectious Diseases: The Sulfonamide Legacy
Long before their application in oncology, substituted anilines were instrumental in the fight against infectious diseases. The discovery of sulfonamides, synthetic derivatives of sulfanilamide (p-aminobenzenesulfonamide), heralded the dawn of modern antimicrobial chemotherapy.[7]
Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is critical for bacterial survival as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a key intermediate in the biosynthesis of folic acid.[8] Because PABA and sulfonamides are structurally similar, the drug acts as a false substrate, blocking the pathway. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Bacterial folate synthesis and sulfonamide inhibition.
Quantitative Data: Antibacterial Activity of Sulfamethoxazole
The antibacterial efficacy of sulfonamides is determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table provides representative MIC ranges for sulfamethoxazole (often tested in combination with trimethoprim) against common pathogens.
| Organism | Drug | MIC Range (µg/mL) | Note | Reference(s) |
| Staphylococcus aureus | Trimethoprim-Sulfamethoxazole | ≤2/38 | Susceptible Breakpoint (CLSI) | [7] |
| Trimethoprim-Sulfamethoxazole | ≥4/76 | Resistant Breakpoint (CLSI) | [7] | |
| Escherichia coli | Trimethoprim-Sulfamethoxazole | ≤2/38 | Susceptible Breakpoint (CLSI) | [1] |
| Trimethoprim-Sulfamethoxazole | ≥4/76 | Resistant Breakpoint (CLSI) | [1] | |
| S. aureus (Clinical Isolates) | Sulfamethoxazole (alone) | 32 - >512 | Wide variation observed | [9] |
Note: Data for Trimethoprim-Sulfamethoxazole is presented as a ratio (e.g., 2/38 µg/mL).
Substituted Anilines in Analgesia
The aniline scaffold is also a key feature in several widely used analgesic and anti-inflammatory drugs. The most prominent example is paracetamol (acetaminophen), one of the most common over-the-counter pain relievers and fever reducers worldwide.[1]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
While the exact mechanism of paracetamol has been a subject of debate, substantial evidence indicates that it inhibits cyclooxygenase (COX) enzymes, which are responsible for synthesizing prostaglandins—key mediators of pain, fever, and inflammation.[7] Studies suggest that paracetamol exhibits a degree of selectivity for COX-2 over COX-1. This selectivity may explain its favorable gastrointestinal safety profile compared to non-selective NSAIDs, as COX-1 has a protective role in the stomach lining.
Quantitative Data: In Vitro COX Inhibition by Paracetamol
The inhibitory potency of paracetamol against COX isoforms is presented in the table below.
| Compound | Target | Assay Type | IC₅₀ (µmol/L) | Reference(s) |
| Paracetamol | COX-1 | In Vitro (Human Whole Blood) | 113.7 | |
| COX-2 | In Vitro (Human Whole Blood) | 25.8 | ||
| COX-1 | Ex Vivo (Human Whole Blood) | 105.2 | ||
| COX-2 | Ex Vivo (Human Whole Blood) | 26.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative anilinoquinazoline TKI and for key in vitro biological assays.
Protocol 4.1: Synthesis of Gefitinib (Anilinoquinazoline EGFR Inhibitor)
This protocol describes a multi-step synthesis adapted from published literature, starting from methyl 3-hydroxy-4-methoxybenzoate.[1]
Objective: To synthesize the EGFR inhibitor gefitinib.
Workflow Diagram:
Caption: Synthetic workflow for Gefitinib.
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitric acid (HNO₃)
-
Acetic acid
-
Powdered iron (Fe)
-
Methanol
-
Ethyl acetate
-
Formamidine acetate
-
2-Ethoxyethanol
-
Thionyl chloride (SOCl₂)
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Morpholine
-
Standard laboratory glassware, heating mantles, and purification apparatus (rotary evaporator, chromatography columns).
Procedure:
-
Step 1: Alkylation. Dissolve methyl 3-hydroxy-4-methoxybenzoate in DMF. Add K₂CO₃ and 1-bromo-3-chloropropane. Heat the mixture (e.g., at 80°C) for several hours until TLC indicates completion. Cool, pour into water, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the alkylated intermediate.
-
Step 2: Nitration. Dissolve the product from Step 1 in acetic acid and cool in an ice bath. Add nitric acid dropwise while maintaining the low temperature. Allow the reaction to proceed for several hours. Pour the mixture into ice water to precipitate the nitrated product. Filter and dry.[1]
-
Step 3: Reduction. To a suspension of powdered iron in acetic acid heated to ~50-60°C, add a solution of the nitro compound from Step 2 in methanol dropwise. Stir for 30-60 minutes. Filter off the catalyst, evaporate the volatiles, and extract the product into ethyl acetate after neutralization.[1]
-
Step 4: Cyclization. Mix the resulting aniline from Step 3 with formamidine acetate in a high-boiling solvent like 2-ethoxyethanol. Reflux the mixture for several hours. Cool the reaction mixture to allow the quinazolinone product to crystallize. Filter and wash to collect the solid.
-
Step 5: Chlorination. Suspend the quinazolinone product in a suitable solvent (e.g., toluene) with a catalytic amount of DMF. Add thionyl chloride dropwise and reflux the mixture until the reaction is complete. Cool and evaporate the excess SOCl₂ under reduced pressure to yield the 4-chloroquinazoline intermediate.
-
Step 6: Nucleophilic Aromatic Substitution (SNAr). Dissolve the 4-chloroquinazoline in a solvent like isopropanol. Add 3-chloro-4-fluoroaniline and heat to reflux for several hours. Cool the reaction mixture, and the product should precipitate. Filter and wash to obtain the desired anilinoquinazoline core.
-
Step 7: Final Substitution. Heat the product from Step 6 with excess morpholine at reflux. Monitor the reaction by TLC. After completion, cool the mixture, add water, and adjust the pH to precipitate the final product, gefitinib. The crude product can be purified by recrystallization.
Protocol 4.2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The luminescent signal is inversely correlated with the inhibitory activity of the test compound.
Objective: To determine the IC₅₀ value of a substituted aniline against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Inhibitor (Substituted Aniline)
-
Staurosporine or Gefitinib (Positive Control Inhibitor)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in kinase assay buffer (with DMSO concentration kept constant, e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for "no inhibitor" control).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme in kinase assay buffer to each well. Include "no enzyme" wells as a blank control.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "no enzyme" blank signal from all other readings. Normalize the data relative to the "no inhibitor" control (0% inhibition) and the highest concentration of control inhibitor (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
Protocol 4.3: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial strain.
Objective: To determine the MIC of a substituted aniline-based sulfonamide against E. coli or S. aureus.
Materials:
-
Test Sulfonamide
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the sulfonamide in a 96-well plate using CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the format. The concentration range should span the expected MIC.
-
Plate Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should be turbid.
Conclusion: The Enduring Versatility of the Aniline Scaffold
The substituted aniline moiety remains a powerful and enduringly relevant scaffold in medicinal chemistry. Its ability to be readily modified allows for the meticulous fine-tuning of a compound's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[7] From the foundational sulfonamides to the targeted kinase inhibitors that define modern precision oncology, the aniline core has consistently provided a robust starting point for the design of effective therapeutic agents. As our understanding of complex disease biology continues to evolve, the strategic application of this versatile chemical entity will undoubtedly continue to yield novel and impactful medicines for the foreseeable future.
References
- 1. idexx.com [idexx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 5. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
The Advent and Evolution of Fluorinated Anilines: A Technical Guide for Scientific Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into aniline scaffolds has profoundly impacted medicinal chemistry, materials science, and agrochemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated aniline compounds. It details key experimental protocols, presents quantitative physicochemical and biological data in structured tables, and visualizes critical biological pathways and experimental workflows using Graphviz diagrams. This document serves as an in-depth resource for researchers leveraging the unique properties of fluorinated anilines in their scientific endeavors.
A Historical Perspective: The Dawn of Aromatic Fluorination
The journey into the world of fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. The introduction of a fluorine atom into an aromatic ring was a significant challenge for early organic chemists. Direct fluorination was often too reactive and difficult to control. A breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann reported a reliable method for the synthesis of aryl fluorides from aromatic amines. This reaction, now famously known as the Balz-Schiemann reaction, became the cornerstone for accessing a wide range of fluorinated aromatic compounds, including fluoroanilines, for many decades.[1][2]
The reaction proceeds through the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This intermediate is often stable enough to be isolated and then thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[2][3]
Synthetic Methodologies: From Historical Reactions to Modern Industrial Processes
While the Balz-Schiemann reaction was a pivotal discovery, its limitations, such as the often harsh thermal decomposition conditions and the use of stoichiometric fluorinating agents, spurred the development of more efficient and scalable methods.
The Balz-Schiemann Reaction
The classical Balz-Schiemann reaction remains a valuable tool, particularly for small-scale syntheses and for substrates where other methods may fail.[1][3]
Materials:
-
Aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Aniline (0.1 mol) is dissolved in a solution of concentrated hydrochloric acid (0.25 mol) in water. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (0.11 mol) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: A cold solution of fluoroboric acid (0.12 mol) is added slowly to the diazonium salt solution. The resulting precipitate of benzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether. The salt is then dried under vacuum.
-
Thermal Decomposition: The dried benzenediazonium tetrafluoroborate is placed in a flask equipped with a distillation apparatus. The flask is gently heated. The decomposition starts, and 4-fluorobenzene distills over along with boron trifluoride gas.
-
Nitration and Reduction (to obtain 4-fluoroaniline): The obtained 4-fluorobenzene is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-fluoronitrobenzene. Finally, the nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid, or through catalytic hydrogenation, to afford 4-fluoroaniline.
-
Work-up and Purification: The resulting 4-fluoroaniline is isolated by neutralization with a base (e.g., NaOH), followed by extraction with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
Note: This is a generalized protocol. Specific conditions and work-up procedures may vary depending on the substrate and scale.
Catalytic Hydrogenation of Fluoronitrobenzenes
Modern industrial-scale synthesis of fluoroanilines predominantly relies on the catalytic hydrogenation of the corresponding fluoronitrobenzenes. This method is highly efficient, scalable, and avoids the use of hazardous reagents associated with the Balz-Schiemann reaction.
Materials:
-
2-Fluoronitrobenzene
-
Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: A solution of 2-fluoronitrobenzene (2.00 mmol) in methanol (10 mL) is placed in a hydrogenation vessel. To this solution, 10% Pd/C (21 mg, 0.020 mmol) is added.
-
Hydrogenation: The reaction mixture is stirred and purged with hydrogen gas at room temperature for 3 hours.
-
Work-up and Purification: The solid catalyst is removed by filtration and washed with dichloromethane (25 mL). The combined filtrate and washings are concentrated under reduced pressure to yield 2-fluoroaniline as a clear yellow oil (yields can be quantitative).
Other Synthetic Routes
Other methods for preparing fluorinated anilines include:
-
Halogen Exchange (Halex) Reaction: This process involves the nucleophilic substitution of a chlorine atom in a chloronitrobenzene with fluoride, typically using potassium fluoride (KF), followed by reduction of the nitro group.
-
One-Step Conversion from p-Halonitrobenzenes: This method involves the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride in the presence of a deoxygenating agent.
Physicochemical and Spectroscopic Properties
The introduction of a fluorine atom into the aniline ring significantly influences its physicochemical properties due to fluorine's high electronegativity and small size. These properties are crucial for applications in drug design and materials science.
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molecular Weight ( g/mol ) | 111.12 | 111.12 | 111.12 |
| Boiling Point (°C) | 182-183 | 186 | 188 |
| Melting Point (°C) | -29 | -1.9 | -1.9 |
| Density (g/mL at 25°C) | 1.151 | 1.158 | 1.1725 |
| pKa (of conjugate acid) | 3.20 | 3.59 | 4.65 |
| logP | 1.13 | 1.13 | 1.15 |
Table 1: Physicochemical Properties of Fluoroaniline Isomers. [4][5][6][7]
Spectroscopic Characterization (¹H and ¹⁹F NMR)
NMR spectroscopy is an indispensable tool for the characterization of fluorinated anilines. ¹⁹F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[8][9][10]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 2-Fluoroaniline | 6.70-6.90 (m, 4H, ArH), 3.75 (br s, 2H, NH₂) | -138.0 to -140.0 |
| 3-Fluoroaniline | 6.30-6.50 (m, 3H, ArH), 7.00-7.10 (m, 1H, ArH), 3.70 (br s, 2H, NH₂) | -113.0 to -115.0 |
| 4-Fluoroaniline | 6.60-6.70 (m, 2H, ArH), 6.80-6.95 (m, 2H, ArH), 3.60 (br s, 2H, NH₂) | -117.8 |
Table 2: Representative ¹H and ¹⁹F NMR Data for Fluoroaniline Isomers. [7][11][12] Note: Chemical shifts can vary depending on the solvent and concentration.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, have made fluorinated anilines valuable building blocks in the development of pharmaceuticals and agrochemicals.[13]
Anticancer Agents: Targeting Kinase Signaling Pathways
Many fluorinated aniline derivatives are key components of small molecule kinase inhibitors used in cancer therapy. These compounds often target the ATP-binding site of kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][14][15]
The EGFR and VEGFR signaling pathways are critical for tumor growth and angiogenesis. Ligand binding to these receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Fluorinated anilinoquinazoline and anilinoquinoline derivatives have been shown to be potent inhibitors of these pathways.
Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition by fluorinated aniline derivatives.
Insecticides: Targeting Ryanodine Receptors
Anthranilic diamides, which are derived from fluorinated anilines, represent a major class of modern insecticides.[16][17] These compounds selectively target insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[18][19][20]
The binding of anthranilic diamides to insect RyRs locks the channel in an open state, leading to an uncontrolled release of calcium from intracellular stores.[4][19] This disruption of calcium homeostasis results in muscle paralysis and ultimately the death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[16][17]
Caption: Mechanism of action of anthranilic diamide insecticides on insect ryanodine receptors.
Quantitative Biological Activity
The following table summarizes the in vitro cytotoxic activity of some fluorinated aniline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | [21][22] |
| Fluorinated Anilino-Fluoroquinolones | A549 (Lung Carcinoma) | <50 | [14] |
| Fluorinated Anilino-Fluoroquinolones | MCF-7 (Breast Cancer) | <50 | [14] |
| Fluorinated Anilino-Fluoroquinolones | K562 (Leukemia) | <50 | [14] |
| Fluorinated Pyrimidine-Pyrazole Hybrids | A549 (Lung Carcinoma) | 4.2 | [15][23] |
| Fluorinated Pyrimidine-Pyrazole Hybrids | MCF-7 (Breast Cancer) | 37.2 | [15][23] |
| Fluorinated Quinazolinone Derivatives | MCF-7 (Breast Cancer) | 3.0 | [24] |
| Fluorinated Quinazolinone Derivatives | A549 (Lung Carcinoma) | 5.988 | [23] |
Table 3: In Vitro Anticancer Activity of Selected Fluorinated Aniline Derivatives. IC₅₀ is the half-maximal inhibitory concentration.
Experimental and Drug Discovery Workflow
The development of new drugs based on fluorinated aniline scaffolds follows a well-defined workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the discovery and development of drugs based on fluorinated aniline compounds.
Conclusion
From the historical significance of the Balz-Schiemann reaction to their central role in modern drug discovery and agrochemical development, fluorinated anilines have proven to be a versatile and highly valuable class of compounds. Their unique physicochemical and biological properties, conferred by the strategic placement of fluorine atoms, continue to inspire the design and synthesis of novel molecules with enhanced efficacy and safety profiles. This technical guide provides a foundational understanding of the discovery, synthesis, and application of fluorinated anilines, serving as a valuable resource for researchers aiming to harness the power of fluorine in their scientific pursuits.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 8. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance [ideas.repec.org]
- 9. biophysics.org [biophysics.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi-res.com [mdpi-res.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,6-Difluoro-3,5-dimethoxyaniline, a valuable intermediate in the development of pharmacologically active compounds. The presented synthetic route is a multi-step process commencing from commercially available starting materials.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The unique substitution pattern of the aniline ring, featuring two fluorine atoms and two methoxy groups, imparts desirable physicochemical properties to the final drug candidates, such as enhanced metabolic stability and binding affinity. This protocol outlines a practical and reproducible method for the laboratory-scale synthesis of this important intermediate.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 1,3-difluorobenzene, as illustrated in the workflow diagram below. The key transformations involve a regioselective dinitration, followed by a double nucleophilic aromatic substitution to introduce the methoxy groups, and a final reduction of the nitro groups to the desired aniline.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene
This procedure is based on the established nitration of difluorobenzene derivatives.
-
Materials:
-
1,3-Difluorobenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C in an ice bath.
-
Slowly add 1,3-difluorobenzene (1.0 equivalent) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.2 equivalents) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 1,3-difluorobenzene in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 1,5-difluoro-2,4-dinitrobenzene as a solid.
-
Step 2: Synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene
This step involves a nucleophilic aromatic substitution reaction.
-
Materials:
-
1,5-Difluoro-2,4-dinitrobenzene
-
Sodium methoxide (2.5 equivalents)
-
Anhydrous methanol
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 1,5-difluoro-2,4-dinitrobenzene (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium methoxide (2.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding the mixture to ice-cold water.
-
Neutralize the mixture with 1 M hydrochloric acid to pH ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,5-dimethoxy-2,4-dinitrobenzene.
-
Step 3: Synthesis of this compound
The final step is the reduction of the dinitro compound to the corresponding diamine, which is then isolated as the target monoamine due to the inherent symmetry of the starting material.
-
Materials:
-
1,5-Dimethoxy-2,4-dinitrobenzene
-
Palladium on carbon (10 wt. %, 5 mol %)
-
Ethanol
-
Hydrogen gas
-
Celite®
-
-
Protocol:
-
To a solution of 1,5-dimethoxy-2,4-dinitrobenzene (1.0 equivalent) in ethanol in a hydrogenation vessel, carefully add palladium on carbon (5 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Data Presentation
| Step | Starting Material | Reagents and Solvents | Product | Typical Yield (%) |
| 1 | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 1,5-Difluoro-2,4-dinitrobenzene | 75-85 |
| 2 | 1,5-Difluoro-2,4-dinitrobenzene | NaOCH₃, CH₃OH | 1,5-Dimethoxy-2,4-dinitrobenzene | 60-70 |
| 3 | 1,5-Dimethoxy-2,4-dinitrobenzene | H₂, Pd/C, Ethanol | This compound | 85-95 |
Table 1. Summary of quantitative data for the synthesis of this compound.
Conclusion
The described three-step synthesis provides a reliable method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. This application note serves as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization to achieve the desired yields and purity.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, three-step laboratory-scale protocol for the synthesis of 2,6-Difluoro-3,5-dimethoxyaniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the commercially available 3,5-dimethoxyaniline and proceeds through a sequence of acetylation, electrophilic fluorination, and deprotection. This protocol is designed to be a robust and reproducible method for obtaining the target compound in good yield and purity.
Introduction
This compound is an important building block in medicinal chemistry due to the unique electronic properties conferred by its substitution pattern. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and receptor interactions. This protocol outlines a strategic synthesis beginning with the protection of the amine functionality of 3,5-dimethoxyaniline, followed by a regioselective di-fluorination, and concluding with deprotection to yield the final product.
Overall Synthesis Scheme
The synthetic pathway is illustrated in the workflow diagram below. The process involves three main stages: protection of the amine, electrophilic fluorination, and deprotection.
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-difluoro-3,5-dimethoxyaniline as a key building block in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The unique electronic and steric properties of the 2,6-difluoro-3,5-dimethoxyphenyl moiety make it a valuable pharmacophore for achieving high affinity and selectivity for the ATP-binding site of FGFRs. This document outlines the synthesis of a representative inhibitor, presents its biological activity, and details the underlying FGFR signaling pathway.
Introduction to FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a critical role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a key driver in various cancers.[2][3] Consequently, the development of small molecule inhibitors targeting the kinase domain of FGFRs has emerged as a promising therapeutic strategy in oncology.[2] The 2,6-difluoro-3,5-dimethoxyphenyl group, derived from this compound, has been identified as a crucial structural motif in the design of potent and selective FGFR inhibitors.[2][4]
FGFR Signaling Pathway and Mechanism of Inhibition
The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate cofactors, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5][6] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][5][7] These pathways ultimately regulate gene expression and cellular processes such as proliferation and survival.[8] FGFR inhibitors that incorporate the 2,6-difluoro-3,5-dimethoxyphenyl moiety are designed to be ATP-competitive, binding to the kinase domain and preventing the initial autophosphorylation event, thereby blocking the entire downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound... [chemdiv.com]
- 4. Compound... [chemdiv.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: A Optimized Protocol for the N-arylation of 2,6-Difluoro-3,5-dimethoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-arylation of substituted anilines is a fundamental transformation in organic synthesis, providing access to a wide array of diarylamine structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 2,6-Difluoro-3,5-dimethoxyaniline represents a sterically hindered and electron-rich aniline, the N-arylation of which can be challenging due to its decreased nucleophilicity and the steric hindrance around the amino group. This application note provides a detailed, optimized protocol for the N-arylation of this compound with aryl halides utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is noted for its broad substrate scope and functional group tolerance under relatively mild conditions.[1]
Key Reaction:
Experimental Protocols
This section details a representative and optimized experimental procedure for the N-arylation of this compound with a generic aryl halide (e.g., 4-bromoanisole) using a Buchwald-Hartwig amination protocol. The reaction conditions have been adapted from established procedures for sterically hindered anilines.[2][3]
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) to the reaction mixture via syringe.
-
Stir the mixture at 100-110 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,6-difluoro-3,5-dimethoxyaniline product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of anilines with structural similarities to this compound, demonstrating the expected efficacy of the proposed protocol. The yields are highly dependent on the specific aryl halide and the precise reaction conditions employed.
| Aniline Substrate | Aryl Halide | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diisopropylaniline | 2-Chloro-1,3,5-triisopropylbenzene | Pd(OAc)₂ / Carbazolyl-phosphine | NaOtBu | Toluene/Hexane | 110 | 12 | 96 | [2][3] |
| 2,6-Dimethylaniline | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 | Adapted from[1] |
| Aniline | 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 85 | [1] |
| 2-Fluoroaniline | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 24 | 91 | Representative |
| 3,5-Dimethoxyaniline | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 20 | 88 | Representative |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the N-arylation of this compound.
References
Application Notes and Protocols for 2,6-Difluoro-3,5-dimethoxyaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3,5-dimethoxyaniline is a highly functionalized aromatic amine with significant potential in materials science, primarily as a monomer for novel polymers with tailored electronic and optical properties. While its application in this field is an emerging area of research with limited published data, its unique substitution pattern—featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups—suggests its utility in creating advanced materials. This document outlines potential applications, provides detailed hypothetical protocols for the synthesis and characterization of a polymer derived from this monomer, and summarizes its known physicochemical properties.
Introduction
The strategic placement of fluorine and methoxy substituents on an aniline ring imparts a unique combination of electronic and steric effects. The fluorine atoms are known to enhance metabolic stability and bioavailability in pharmaceutical contexts, and in materials, they can lower the energy levels of molecular orbitals, influencing the electronic band gap.[1] Conversely, the methoxy groups are electron-donating, which can affect solubility and the electronic character of the aromatic system.[1] This distinct electronic profile makes this compound a promising building block for materials intended for use in organic electronics, such as conductive polymers and electrochromic devices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in Table 1. This data is essential for designing synthesis and processing conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| Melting Point | ~59.97 °C | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg | |
| LogP | 1.11 - 1.37 | |
| pKa (estimated) | 2.5 - 3.5 |
Potential Applications in Materials Science
Based on the chemistry of analogous aniline derivatives, this compound is a candidate for the development of:
-
Conductive Polymers: The incorporation of this monomer into a polymer backbone could allow for fine-tuning of the electronic band gap, a critical factor for electrical conductivity.[1] While direct research is nascent, the foundational properties of fluorinated aromatics suggest significant potential.
-
Electrochromic Materials: Polymers derived from substituted anilines often exhibit electrochromism, changing color in response to an applied voltage. The specific substituents on this compound could lead to novel electrochromic devices with unique color transitions and switching speeds.
-
Dielectric Materials: The high electronegativity of fluorine can be exploited to create polymers with low dielectric constants, which are valuable as insulating layers in microelectronics.
-
Resins and Composites: The aniline functional group allows for incorporation into epoxy resins or other thermosetting polymers, potentially enhancing their thermal stability and chemical resistance.
Experimental Protocols
The following are detailed hypothetical protocols for the synthesis and characterization of poly(this compound). These are based on established methods for the polymerization of other substituted anilines.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) hydrochloride via chemical oxidation with ammonium persulfate.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
In a 100 mL conical flask, dissolve a required amount of this compound in 1 M HCl. Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a pre-chilled solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer should be 1:1.
-
Add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes. A color change should be observed, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at 0-5°C for an additional 4 hours. A precipitate of the polymer should form.
-
Collect the polymer precipitate by filtration using a Buchner funnel.
-
Wash the precipitate with 1 M HCl until the filtrate is colorless, followed by a wash with methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer product under vacuum at 60°C for 24 hours.
Protocol 2: Electrochemical Polymerization and Characterization
This protocol outlines the electrochemical synthesis of a poly(this compound) film on an indium tin oxide (ITO) coated glass electrode for electrochromic studies.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
ITO-coated glass slides
-
Platinum wire
-
Ag/AgCl reference electrode
Procedure:
-
Prepare an electrolyte solution of 0.1 M this compound and 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Purge the electrolyte solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles. A polymer film should deposit on the ITO electrode.
-
After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove the monomer and electrolyte.
-
Characterize the electrochemical and electrochromic properties of the film by cyclic voltammetry and UV-Vis spectroscopy in a monomer-free electrolyte solution.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed.
Caption: Relationship between monomer structure and potential applications.
Caption: Workflow for polymer synthesis and characterization.
References
Application Notes and Protocols: Electrophilic Reactions of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2,6-difluoro-3,5-dimethoxyaniline with various electrophiles. This document includes theoretical background, detailed experimental protocols for key reactions, and expected outcomes. The unique substitution pattern of this aniline derivative, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, presents distinct electronic and steric properties that are of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2]
Reactivity Overview
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of its substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[3][4] However, the positions ortho to the amino group are already substituted with fluorine atoms. The methoxy groups (-OCH₃) are also activating and ortho, para-directing. In contrast, the fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect.[1]
The primary site for electrophilic attack on this compound is the C4 position (para to the amino group), which is activated by both the amino and the two methoxy groups.
Due to the high reactivity of the amino group, direct electrophilic substitution can sometimes lead to side reactions or polysubstitution.[3][4] Therefore, protection of the amino group, typically by acetylation to form an acetanilide, is a common strategy to moderate its activating effect and ensure cleaner reactions.[3][4]
Experimental Protocols
Halogenation (Bromination)
Direct halogenation of anilines can be vigorous and lead to multiple substitutions.[4] The following protocol is adapted from a reliable procedure for the bromination of the structurally similar 2,6-difluoroaniline and is expected to yield the 4-bromo derivative of this compound.[5][6][7]
Reaction Scheme:
References
- 1. Buy this compound | 651734-54-2 [smolecule.com]
- 2. This compound CAS 651734-54-2 [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3,5-dimethoxyaniline is a key structural motif and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms ortho to the amine and electron-donating methoxy groups meta to the amine, imparts a distinct electronic and steric profile. This arrangement is particularly valuable in the design of kinase inhibitors, where the 2,6-difluoro-3,5-dimethoxyphenyl moiety has been identified as a crucial component for achieving high potency and selectivity, especially for Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2]
The fluorine atoms enhance metabolic stability, bioavailability, and binding affinity through potential hydrogen bonding and other non-covalent interactions, while the methoxy groups can influence solubility and steric interactions within the target protein's binding pocket.[1] Consequently, nucleophilic aromatic substitution (SNAr) reactions involving this aniline derivative are of significant interest for the synthesis of novel pharmaceutical candidates.
Applications in Drug Discovery
The primary application of this compound in drug development is as a key intermediate in the synthesis of potent and selective enzyme inhibitors. The 2,6-difluoro-3,5-dimethoxyphenyl group is a well-established scaffold in the development of inhibitors for a variety of protein kinases, including, but not limited to, FGFR.[1][2]
Key Application Areas:
-
Oncology: Development of targeted cancer therapies by inhibiting key signaling pathways driven by kinases such as FGFR.
-
Inflammatory Diseases: Design of anti-inflammatory agents by targeting specific kinases involved in inflammatory cascades.
-
Metabolic Disorders: Exploration of kinase inhibitors for the treatment of metabolic diseases.
The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.
Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
For this compound, the fluorine atoms act as excellent leaving groups in SNAr reactions. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While the aniline group is an electron-donating group, the strong inductive effect of the two fluorine atoms renders the ortho-positions susceptible to nucleophilic attack. In many synthetic strategies, the amino group may be protected to prevent side reactions and to modulate the electronic properties of the aromatic ring.
The logical relationship for a successful SNAr reaction is outlined in the following diagram.
Generalized Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the nucleophilic aromatic substitution of a fluorine atom on the this compound ring. Note: Optimization of the reaction conditions (solvent, base, temperature, and reaction time) is crucial for achieving high yields and purity and will depend on the specific nucleophile used.
Materials:
-
This compound (or a suitable N-protected derivative)
-
Nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base such as DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing system
-
Work-up and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na₂SO₄ or MgSO₄, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the base (1.5 - 2.0 eq) to the solution. If the nucleophile is an alcohol or thiol, it is often deprotonated by the base in this step. Subsequently, add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the reactivity of the nucleophile and the substrate.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.
Quantitative Data
While specific quantitative data for nucleophilic substitution reactions directly on this compound are not extensively available in the public domain, the following table provides representative data for analogous SNAr reactions on structurally similar fluorinated aromatic compounds, which can serve as a reference for expected outcomes.
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Trifluorobenzene | Ammonia | - | Methanol | 200 | 60 | - | EP 460 639 |
| 3,5-Difluorochlorobenzene | Ammonia | Copper compound | - | 100-250 | - | - | US5965775A |
| 2,6-Difluorochlorobenzene | Ammonium Hydroxide | Cu₂O | - | 160 | 42 | - | US5091580A |
| Polyfluoroarenes | Phenothiazine | K₂CO₃ | DMF | 60 | - | 96 | [3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Inactive reagents- Insufficient temperature- Inappropriate base or solvent | - Use fresh and anhydrous reagents and solvents.- Increase the reaction temperature.- Screen different bases and solvents. |
| Formation of Side Products | - Over-reaction (di-substitution)- Reaction with the aniline group | - Use stoichiometric amounts of the nucleophile.- Protect the aniline group before the SNAr reaction. |
| Difficult Purification | - Similar polarity of starting material and product | - Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity before purification. |
References
Application Notes and Protocols for the Purification of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,6-Difluoro-3,5-dimethoxyaniline, a key intermediate in the synthesis of pharmacologically active compounds. The protocols are designed to address common impurities encountered during synthesis and storage, ensuring a high-purity product suitable for downstream applications in drug development and materials science.
Introduction
This compound is a substituted aniline derivative with applications as a building block in medicinal chemistry and materials science.[1] The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable synthon for the synthesis of targeted enzyme inhibitors and other complex molecules.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.
Common impurities in aniline derivatives can arise from starting materials, side-products during synthesis, or degradation upon storage, often leading to discoloration (e.g., blackening due to oxidation). This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the described purification techniques. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Purity before Purification (Typical) | Purity after Purification (Typical) | Recovery Yield (Typical) | Key Parameters |
| Recrystallization | 85-95% | >99% | 70-85% | Solvent system, cooling rate, washing |
| Column Chromatography | 70-90% | >99.5% | 60-80% | Stationary phase, mobile phase gradient |
Experimental Protocols
Recrystallization
Recrystallization is a suitable method for purifying moderately impure, solid this compound. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the purification of similar anilines, a mixed solvent system of ethanol and water is a good starting point.[2]
Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, and water) to identify a suitable single or mixed solvent system. For a mixed solvent system like ethanol/water, dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) until turbidity is observed.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For higher purity, slower cooling is generally preferred. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is approximately 59.97°C.[1]
Column Chromatography
For crude material with a lower purity or containing impurities with similar polarity to the desired product, column chromatography is the preferred method of purification.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for anilines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A typical starting eluent could be a 9:1 mixture of hexanes:ethyl acetate. The polarity of the mobile phase can be gradually increased (e.g., to 4:1 or 3:1 hexanes:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical workflows for the purification protocols described above.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Characterization of 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of 2,6-Difluoro-3,5-dimethoxyaniline , a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols herein describe the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and Fourier-transform infrared (FTIR) spectroscopy for the structural elucidation and purity assessment of this compound. The provided methods are foundational for quality control and regulatory compliance in a drug development setting.
Compound Information
This compound is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups, imparts distinct electronic and steric properties that are leveraged in the design of bioactive molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 651734-54-2 | Benchchem |
| Molecular Formula | C₈H₉F₂NO₂ | Benchchem[1] |
| Molecular Weight | 189.16 g/mol | Benchchem[1] |
| Appearance | Solid | Benchchem[1] |
| Melting Point | ~59.97 °C | Benchchem[1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg | Crysdot LLC |
Analytical Methods and Protocols
A multi-faceted analytical approach is essential for the complete characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are critical for elucidating the arrangement of protons and carbon atoms in the molecule.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
-
-
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.4 - 6.6 | t | ~9-10 | Ar-H |
| ~3.8 - 3.9 | s | - | OCH₃ | |
| ~3.5 - 4.5 | br s | - | NH₂ | |
| ¹³C | ~150 - 155 | dd | ¹JCF ≈ 240-250, ³JCCF ≈ 5-10 | C-F |
| ~135 - 140 | t | ²JCCF ≈ 10-15 | C-NH₂ | |
| ~100 - 105 | t | ²JCCF ≈ 20-30 | C-OCH₃ | |
| ~90 - 95 | t | ³JCCCF ≈ 3-5 | C-H | |
| ~55 - 60 | s | - | OCH₃ |
Note: Predicted data is based on analogous structures and requires experimental verification.
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for assessing the purity of this compound and for identifying any volatile impurities.
2.2.1. Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane (or equivalent).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
-
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 174 | Moderate | [M - CH₃]⁺ |
| 159 | Moderate | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |
| 146 | Low | [M - CH₃ - CO]⁺ |
| 131 | Low | [M - 2CH₃ - CO]⁺ |
Note: Fragmentation patterns are predictive and should be confirmed with experimental data.
Caption: GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity and quantifying this compound.
2.3.1. Experimental Protocol: HPLC-UV
-
Sample and Mobile Phase Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Dilute the stock solution with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas all mobile phases.
-
-
Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Table 4: Expected HPLC Performance Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system and column, but expected to be in the mid-to-late part of the gradient. |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
2.4.1. Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
Data is typically presented as % Transmittance.
-
Table 5: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050 - 3000 | Weak | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-N stretch (aromatic amine) |
| 1250 - 1000 | Strong | C-O stretch (aryl ether) |
| 1150 - 1050 | Strong | C-F stretch |
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, and FTIR allows for unambiguous structural confirmation, purity assessment, and identification of key functional groups. Adherence to these protocols will ensure high-quality, reliable data for research, development, and quality control purposes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3,5-dimethoxyaniline. This valuable fluorinated aromatic amine serves as a key building block in medicinal chemistry and agrochemical research.[1] Its unique structure, featuring an amine group on a benzene ring symmetrically substituted with two fluorine atoms and two methoxy groups, provides a distinct electronic and steric profile for the development of novel compounds.[1]
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low yield or no product in the nitration step.
| Potential Cause | Troubleshooting Steps |
| Incorrect Starting Material | Verify the identity and purity of the starting material (e.g., 1,3-difluoro-2,4-dimethoxybenzene) using analytical techniques such as NMR and mass spectrometry. |
| Ineffective Nitrating Agent | Use a fresh, properly prepared nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The concentration of the acids is crucial for successful nitration. |
| Suboptimal Reaction Temperature | Nitration reactions are often exothermic and temperature-sensitive. Maintain the recommended reaction temperature, typically between 0 °C and room temperature, using an ice bath to control heat generation. |
| Poor Regioselectivity | The directing effects of the fluorine and methoxy groups can lead to the formation of undesired isomers. Analyze the crude product mixture by NMR or GC-MS to identify the isomeric distribution. Adjusting the reaction conditions (e.g., temperature, acid concentration) may improve selectivity. |
Issue 2: Incomplete reduction of the nitro group.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient Hydrogen Pressure | If performing catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. Check for leaks in the hydrogenation apparatus. |
| Incompatible Solvent | Use a solvent that is inert under the reaction conditions and in which the starting material is soluble. Common solvents for this reduction include ethanol, methanol, and ethyl acetate. |
| Presence of Catalyst Poisons | Sulfur- or halogen-containing impurities can poison the catalyst. Purify the nitro-intermediate before the reduction step. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | Isomers formed during the nitration step can be difficult to separate from the desired product. Utilize column chromatography with a carefully selected eluent system for purification. Recrystallization may also be an effective purification method. |
| Residual Starting Material or Intermediates | Monitor the reaction progress using TLC or GC to ensure complete conversion. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions. |
| Product Decomposition | The aniline product may be sensitive to air and light. Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common strategy for synthesizing polysubstituted anilines involves the nitration of a substituted benzene ring followed by the reduction of the nitro group. A plausible route for this compound is outlined in the workflow diagram below. This pathway starts with a commercially available or synthesized 1,3-difluoro-2,4-dimethoxybenzene, which is then nitrated and subsequently reduced to the target aniline.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Controlling Regioselectivity: The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups can make it difficult to control the position of nitration on the benzene ring, potentially leading to a mixture of isomers.[1][2]
-
Handling of Reagents: The synthesis involves the use of strong acids and potentially hazardous reagents that require careful handling and appropriate safety precautions.
-
Purification: The final product may require extensive purification to remove isomeric byproducts and other impurities.
Q3: How can I confirm the identity and purity of the final product?
Standard analytical techniques can be used to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, the following safety precautions are essential:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids and other corrosive reagents with extreme care.
-
If performing a catalytic hydrogenation, ensure the equipment is properly set up and use a safety shield.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Proposed synthetic workflow for this compound.
Quantitative Data from Analogous Reactions
| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |
| Nitration | 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%), 0 °C, 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | [3] |
| Reduction | 2,6-dichloro-3,5-difluoronitrobenzene | H₂, Pd/C (5% strength), MgO, Toluene, H₂O, 45 °C | 3,5-difluoroaniline | 69.2% | [4] |
Detailed Experimental Protocols
The following are hypothetical, detailed experimental protocols for the key steps in the synthesis of this compound, based on procedures for similar transformations.
Step 1: Synthesis of 2,6-Difluoro-3,5-dimethoxy-nitrobenzene (Nitration)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (e.g., 10 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Dissolve 1,3-difluoro-2,4-dimethoxybenzene (e.g., 0.1 mol) in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture at 0 °C over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
-
Preparation: In a hydrogenation vessel, dissolve the 2,6-Difluoro-3,5-dimethoxy-nitrobenzene (e.g., 0.05 mol) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Addition of Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the vessel in a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (typically 2-4 hours). Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.
References
Technical Support Center: Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3,5-dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic pathway begins with 1,3-dichloro-2,5-dimethoxybenzene. This precursor undergoes a three-step process: nitration, reduction of the nitro group to an amine, and finally, a halogen exchange reaction to replace the chlorine atoms with fluorine. This multi-step synthesis allows for the controlled introduction of the desired functional groups.
Q2: What are the critical parameters to control during the nitration of 1,3-dichloro-2,5-dimethoxybenzene?
The nitration of the dichlorinated precursor is a crucial step where careful control of reaction conditions is necessary to maximize the yield of the desired 2,6-dichloro-3,5-dimethoxynitrobenzene and minimize the formation of isomers and byproducts. Key parameters to monitor include the reaction temperature, the concentration and ratio of nitric and sulfuric acids, and the reaction time.
Q3: Which reducing agents are most effective for the conversion of the nitro group to an amine in this synthesis?
Several reducing agents can be employed for the reduction of the nitro intermediate to 2,6-dichloro-3,5-dimethoxyaniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. Other options include the use of tin(II) chloride (SnCl₂) in the presence of a strong acid. The choice of reducing agent can be influenced by the scale of the reaction and the presence of other functional groups.
Q4: What type of reaction is used to introduce the fluorine atoms, and what are the key considerations?
A halogen exchange reaction, often a variation of the Finkelstein reaction, is typically used to replace the chlorine atoms with fluorine. This nucleophilic substitution is generally carried out using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The efficiency of this step is highly dependent on the reactivity of the substrate, the choice of fluoride source, and the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the nitration step | Incomplete reaction due to insufficient nitrating agent or low temperature. | Optimize the molar ratio of nitric acid to the substrate. Gradually increase the reaction temperature while carefully monitoring for side reactions. Consider using a stronger nitrating agent if necessary. |
| Formation of undesired isomers. | Maintain a low reaction temperature to improve regioselectivity. The choice of solvent can also influence the isomeric ratio. | |
| Incomplete reduction of the nitro group | Inactivated catalyst or insufficient reducing agent. | Ensure the catalyst is fresh and active. Increase the catalyst loading or the amount of reducing agent. For catalytic hydrogenation, ensure efficient hydrogen gas dispersion. |
| Presence of catalyst poisons. | Purify the nitro intermediate before the reduction step to remove any impurities that may poison the catalyst. | |
| Low conversion in the halogen exchange reaction | Low reactivity of the chlorinated precursor. | Increase the reaction temperature to the upper limit of the solvent's boiling point. Use a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. |
| Water contamination in the reaction mixture. | Use anhydrous solvents and reagents. Consider drying the fluoride salt before use. | |
| Formation of tar-like byproducts | Side reactions at high temperatures, especially during nitration or halogen exchange. | Maintain strict temperature control throughout the reaction. Use a more selective reagent or a lower reaction temperature with a longer reaction time. |
| Difficulty in purifying the final product | Presence of chlorinated and partially fluorinated impurities. | Employ multi-step purification techniques. Column chromatography using a suitable stationary and mobile phase is often effective. Recrystallization from an appropriate solvent system can also be used to improve purity. |
Experimental Protocols
Key Experiment: Halogen Exchange for the Synthesis of this compound
This protocol describes a general procedure for the final step in the synthesis, the conversion of 2,6-dichloro-3,5-dimethoxyaniline to the target compound.
Materials:
-
2,6-dichloro-3,5-dimethoxyaniline
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add 2,6-dichloro-3,5-dimethoxyaniline and anhydrous potassium fluoride.
-
Add anhydrous DMF to the flask, followed by the phase-transfer catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: A proposed three-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Technical Support Center: Halogenation of Difluoroanilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of difluoroaniline halogenation.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion
Symptoms:
-
Significant amount of starting difluoroaniline remains after the reaction.
-
The yield of the desired halogenated product is lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Halogenating Agent | - Ensure the stoichiometry of the halogenating agent is appropriate. A slight excess may be required, but monitor carefully to avoid over-halogenation. |
| Deactivated Aromatic Ring | - The two electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution (EAS).[1] - Consider harsher reaction conditions, such as increasing the temperature or reaction time. Monitor the reaction closely to prevent degradation.[1] - If applicable, explore the use of a stronger Lewis acid catalyst to increase the electrophilicity of the halogen.[2][3] |
| Poor Solubility | - Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents or solvent mixtures. |
| Degradation of Starting Material | - Some halogenated anilines are susceptible to degradation, particularly under strong acidic conditions.[4] - If using an acid catalyst, try reducing the concentration or using a milder acid.[4] - Consider running the reaction at a lower temperature to minimize degradation.[4] |
Issue 2: Formation of Multiple Products & Lack of Regioselectivity
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks corresponding to di- or tri-halogenated species, or isomers of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Over-halogenation | - Use stoichiometric amounts of the halogenating agent.[1] - Add the halogenating agent portion-wise or via syringe pump to maintain a low concentration and improve selectivity.[5] - Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired product is maximized.[1] |
| Lack of Regioselectivity | - The directing effects of the amino group (ortho-, para-director) and the halogens (ortho-, para-directing deactivators) can lead to isomeric products.[1] - Steric hindrance also plays a significant role in determining the position of substitution.[1] - Consider protecting the amino group (e.g., as an acetanilide) to alter its directing effect and reduce its reactivity.[1] This can also prevent side reactions involving the aniline group itself. |
| Halogen Exchange | - In the presence of certain reagents or catalysts, exchange of one halogen for another can occur.[1] - Carefully select reagents to avoid this possibility. |
| Radical Reactions | - Depending on the conditions (e.g., light initiation), radical halogenation can occur, which may have different selectivity compared to electrophilic halogenation.[6] Ensure the reaction is performed in the dark if radical pathways are not desired. |
Issue 3: Product Degradation or Unwanted Side Reactions
Symptoms:
-
Appearance of unexpected byproducts, such as colored impurities or polymeric material.
-
Low recovery of the desired product during workup and purification.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidation of the Aniline | - The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and dimers.[7] - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Protecting the amino group can prevent oxidation.[1] |
| Acid-Catalyzed Degradation | - Halogenated anilines can be unstable in strong acids.[4] - If an acidic workup is required, perform it quickly and at low temperatures. Neutralize the product as soon as possible. |
| Formation of Benzoquinone Imines | - Aniline halogenation can lead to the formation of (chloro)benzoquinone imines, which can undergo further reactions or ring-cleavage.[7] - Careful control of reaction conditions and immediate isolation of the product can minimize these subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is my halogenation of 2,4-difluoroaniline not selective and gives multiple products?
A1: The halogenation of 2,4-difluoroaniline is a classic example of competing directing effects in electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. This can lead to a mixture of products. To improve selectivity, consider protecting the amino group as an acetanilide. This reduces its activating strength and provides steric bulk, which can favor para-substitution. Additionally, careful control of reaction conditions, such as slow, portion-wise addition of the halogenating agent at low temperatures, is crucial for achieving high selectivity.[5]
Q2: I am trying to brominate 3,5-difluoroaniline with NBS and I am getting a complex mixture. What am I doing wrong?
A2: For the bromination of 3,5-difluoroaniline, portion-wise addition of N-bromosuccinimide (NBS) at ambient temperature is critical for achieving high selectivity.[5] Adding the NBS all at once can lead to localized high concentrations of bromine, resulting in over-reaction and the formation of multiple byproducts. In contrast, chlorination of similar substrates with N-chlorosuccinimide (NCS) can be less selective and may result in a mixture of products, even with careful addition.[5]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on a halogenated difluoroaniline?
A3: Yes, the presence of multiple electron-withdrawing halogen atoms makes the aromatic ring of polyhalogenated difluoroanilines electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[1] Fluorine atoms are generally more readily displaced by nucleophiles in SNAr reactions compared to chlorine or bromine.[5]
Q4: My reaction mixture is turning dark brown/black. What is causing this?
A4: A dark coloration often indicates oxidation of the aniline starting material or product. The amino group is sensitive to oxidation, which can lead to the formation of polymeric, colored byproducts.[7] To mitigate this, ensure your reaction is run under an inert atmosphere (N2 or Ar), use purified solvents, and consider protecting the amino group if the problem persists.
Q5: What is "halogen exchange" and how can I prevent it?
A5: Halogen exchange is a side reaction where one type of halogen atom on the aromatic ring is replaced by another from a different source in the reaction mixture.[1] This can occur in the presence of certain nucleophiles or catalysts. To prevent it, carefully review all reagents in your reaction to ensure there are no unintended sources of other halogens.
Experimental Protocols
Example Protocol: Regioselective Monobromination of 3,5-difluoroaniline
This protocol is a synthesized example based on literature best practices.[5]
-
Preparation: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., CHCl3 or CCl4) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in a water bath to maintain ambient temperature.
-
Reagent Addition: Weigh N-bromosuccinimide (NBS) (1.0 eq) and divide it into 5-10 small portions.
-
Reaction: Add one portion of NBS to the stirred solution. Monitor the reaction by TLC. Wait for the consumption of the added NBS (indicated by the disappearance of the NBS spot on the TLC plate, or a color change if applicable) before adding the next portion.
-
Monitoring: Continue adding NBS portion-wise over a period of 1-2 hours. The reaction is complete when the starting material is consumed.
-
Workup: Upon completion, pass the reaction mixture through a short plug of silica gel to remove succinimide.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the desired 2-bromo-3,5-difluoroaniline.
Visualizations
Experimental Workflow for Selective Halogenation
Caption: A generalized workflow for performing a selective halogenation reaction on difluoroanilines.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in difluoroaniline halogenation.
Potential Side Reaction Pathways
Caption: Simplified diagram illustrating major side reaction pathways.
References
Technical Support Center: Managing Thermal Stability of 2,6-Difluoro-3,5-dimethoxyaniline
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential information for managing the thermal stability of 2,6-Difluoro-3,5-dimethoxyaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C. The compound should be kept in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidative degradation.
Q2: What are the signs of thermal decomposition or instability of this compound?
A2: Visual inspection can often reveal signs of degradation. Discoloration, such as the appearance of a yellow or brown hue in the normally off-white solid, can indicate oxidation or the formation of impurities due to thermal stress. In reactions, the formation of tar-like substances or a significant darkening of the reaction mixture can also be indicative of decomposition.
Q3: What are the potential decomposition products of this compound at elevated temperatures?
Q4: What are the key chemical incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, which can react with the aniline moiety. It is also incompatible with strong acids, which will react with the basic amino group. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: The reaction mixture turns dark brown or black upon heating.
-
Question: My reaction involving this compound has turned very dark after heating. What could be the cause and how can I prevent it?
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Answer: A dark coloration is a common sign of decomposition or oxidation of the aniline compound. This can be triggered by excessive temperatures, the presence of oxygen, or incompatible reagents.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature does not exceed the known stability limits of the compound. If the decomposition temperature is unknown, it is advisable to perform thermal analysis (see Experimental Protocols below).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
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Reagent Purity: Use high-purity solvents and reagents to avoid catalytic decomposition by impurities.
-
Heating Method: Use a well-controlled heating method, such as an oil bath or a heating mantle with a temperature controller, to ensure uniform and stable heating.
-
-
Issue 2: Low yield or formation of unexpected side products.
-
Question: I am getting a low yield of my desired product and see several unknown peaks in my analysis. Could this be related to the thermal stability of this compound?
-
Answer: Yes, thermal degradation can lead to the consumption of the starting material and the formation of various byproducts, resulting in lower yields and a complex product mixture.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction closely using techniques like TLC or LC-MS to track the consumption of the starting material and the formation of products and byproducts over time.
-
Optimize Reaction Time and Temperature: A kinetic study might be necessary to find the optimal balance between reaction rate and decomposition. It may be beneficial to run the reaction at a lower temperature for a longer period.
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Purification of Starting Material: If the starting material has been stored for a long time or improperly, it may contain impurities that interfere with the reaction. Consider purifying the this compound before use.
-
-
Issue 3: Inconsistent results between batches.
-
Question: I am observing significant variations in my experimental results when using different batches of this compound. What could be the reason?
-
Answer: Batch-to-batch inconsistency can be due to variations in the purity and stability of the starting material. Improper storage of one batch could lead to partial degradation.
-
Troubleshooting Steps:
-
Characterize New Batches: Before use, characterize each new batch of the compound using techniques like melting point determination, NMR, and thermal analysis (DSC/TGA) to confirm its identity and purity.
-
Standardize Storage: Ensure all batches are stored under the same recommended conditions (2-8°C, dark, dry, inert atmosphere).
-
Perform a Small-Scale Test Reaction: Before proceeding with a large-scale experiment, it is good practice to run a small-scale test reaction with a new batch to verify its reactivity and stability under your experimental conditions.
-
-
Data Presentation
While specific experimental thermal analysis data for this compound is not widely published, the following table outlines the typical data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and their significance. Researchers are encouraged to perform these analyses to determine the precise thermal properties of their specific sample.
| Parameter | Analytical Technique | Typical Expected Data | Significance |
| Melting Point (Tₘ) | DSC | ~ 60 °C | Indicates the purity of the compound. A sharp melting peak suggests high purity. |
| Onset of Decomposition (Tₒ) | TGA | To be determined | The temperature at which significant weight loss begins, indicating the start of thermal decomposition. |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | TGA (from DTG curve) | To be determined | The temperature at which the rate of weight loss is highest. |
| Residual Mass | TGA | To be determined | The percentage of mass remaining at the end of the experiment, which can provide information about the decomposition products. |
| Enthalpy of Fusion (ΔHբ) | DSC | To be determined | The amount of energy required to melt the solid, a characteristic property of the compound. |
| Glass Transition Temperature (T₉) | DSC | Not typically observed for crystalline solids | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tₒ) from the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tₘₐₓ).
-
-
Protocol 2: Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Reheat the sample from 25 °C to 100 °C at 10 °C/min (the second heating scan is often used for analysis to ensure a uniform thermal history).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tₘ) from the onset of the endothermic melting peak in the second heating scan.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբ).
-
-
Visualization
Troubleshooting Workflow for Thermal Instability Issues
The following diagram illustrates a logical workflow for troubleshooting issues related to the thermal stability of this compound.
Caption: Troubleshooting workflow for thermal stability issues.
overcoming solubility issues with 2,6-Difluoro-3,5-dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,6-Difluoro-3,5-dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in addressing solubility challenges. Key properties are summarized in the table below. The compound is a solid at room temperature with moderate lipophilicity, suggesting that a balance of polar and non-polar solvents may be effective.[1][2]
| Property | Value | Source |
| CAS Number | 651734-54-2 | [2] |
| Molecular Formula | C₈H₉F₂NO₂ | [2] |
| Molecular Weight | 189.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | ~59.97 °C | [2] |
| Boiling Point (predicted) | 301.0 ± 37.0 °C at 760 mmHg | [1] |
| LogP (predicted) | 1.11 - 1.37 | [1] |
Q2: Why am I having trouble dissolving this compound?
A2: As a solid, crystalline organic compound, this compound may have strong intermolecular forces in its crystal lattice, which must be overcome by the solvent. Its moderate lipophilicity means that it is not readily soluble in highly polar solvents like water or highly non-polar solvents like hexanes at room temperature.[1] Commercial suppliers suggest that heating and sonication may be necessary to facilitate dissolution.[1]
Q3: What are the initial steps to take when encountering solubility issues?
A3: A logical, stepwise approach to troubleshooting solubility is recommended. The following workflow diagram illustrates a suggested experimental path, starting with common solvents and escalating to more advanced techniques.
References
Technical Support Center: Purification of 2,6-Difluoro-3,5-dimethoxyaniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,6-Difluoro-3,5-dimethoxyaniline from typical reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | My final product is a dark oil or solid and shows multiple spots on TLC. | 1. Residual starting materials (e.g., halo-aromatic precursors).2. Byproducts from the reaction (e.g., over-alkylation, de-fluorination).3. Oxidation of the aniline product.[1][2] | 1. Perform an acidic wash (e.g., 1M HCl) to remove basic impurities. Your product, being an aniline, will also be extracted into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.[3][4]2. Consider column chromatography. A silica gel column with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is often effective.3. If oxidation is suspected, perform the purification steps quickly and consider using an inert atmosphere (e.g., Nitrogen or Argon). Store the purified product under an inert atmosphere and in the dark. |
| PUR-002 | I am losing a significant amount of my product during the acidic wash. | The product, being a basic aniline, is forming a salt and partitioning into the aqueous layer along with other basic impurities.[3] | 1. Carefully neutralize the aqueous layer to pH > 8 to ensure the free aniline is fully regenerated before extraction.2. Use a less aggressive acidic wash, for example, a dilute solution of ammonium chloride.3. Minimize the number of acidic washes. |
| PUR-003 | My product co-elutes with an impurity during column chromatography. | The polarity of the product and the impurity are very similar. | 1. Try a different solvent system. For instance, switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol might provide better separation.2. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to reduce tailing of the basic aniline on the silica gel.[3]3. Consider using a different stationary phase, such as alumina. |
| PUR-004 | I am attempting recrystallization, but the product is "oiling out" instead of forming crystals. | 1. The solvent may be too nonpolar for the product at the crystallization temperature.2. The product is impure, leading to a depression of the melting point. | 1. Try a solvent mixture. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water) until turbidity is observed. Then, allow it to cool slowly.2. First, attempt to purify the compound by another method, such as column chromatography, to remove significant impurities before recrystallization. |
| PUR-005 | The purified aniline product darkens over time. | Anilines are susceptible to air oxidation, which forms colored impurities.[1][2] | 1. Store the purified this compound under an inert atmosphere (Nitrogen or Argon).2. Store in a freezer (-20°C) to slow down the oxidation process.3. Use an amber vial to protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1,3-difluoro-2,4,6-trihalo-benzene precursors, partially reacted intermediates, or byproducts from side reactions like dehalogenation or incomplete reduction of a nitro group.
Q2: What is a standard starting point for developing a column chromatography method for this compound?
A2: A good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The progress can be monitored by thin-layer chromatography (TLC).
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common technique for purifying anilines, it is most effective for liquid compounds.[1][2] If your product is a solid or has a high boiling point, vacuum distillation might be an option. However, thermal degradation can be a concern. For small-scale lab preparations, chromatography or recrystallization are often more practical.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. The structure and absence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M HCl. The basic this compound and other basic impurities will move to the aqueous layer as hydrochloride salts.[3][4]
-
Separation : Separate the aqueous layer.
-
Neutralization : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 8), which will precipitate the free aniline.
-
Extraction : Extract the free aniline back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution : Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the solvent polarity as needed to move your compound down the column.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides representative data for the purification of this compound using different methods. (Note: This data is illustrative and actual results may vary).
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Acid-Base Extraction | 75% | 90% | 85% |
| Column Chromatography | 75% | >98% | 70% |
| Recrystallization (from Ethanol/Water) | 90% | >99% | 80% |
Visualizations
Experimental Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for Substituted Anilines
Welcome to the technical support center for optimizing reaction conditions for substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?
A: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the nitrogen atom through resonance and inductive effects.[1] This decreases the availability of the nitrogen's lone pair of electrons to attack an electrophile, making the aniline a significantly weaker nucleophile compared to aniline or its electron-rich derivatives.[1] Consequently, reactions are often sluggish and may require harsher conditions to proceed to completion.
Q2: How can I prevent polyhalogenation when trying to mono-halogenate an aniline?
A: The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which often leads to polyhalogenation.[2] To achieve selective mono-halogenation, the activating effect of the amino group must be temporarily reduced. The most common strategy is to protect the amino group by acetylation to form an acetanilide.[2][3][4] The acetyl group moderates the reactivity of the ring, allowing for controlled, selective halogenation, primarily at the para position due to steric hindrance.[2][5] The acetyl group can be subsequently removed by hydrolysis to restore the amino group.[2]
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is the cause and how can I prevent it?
A: Dark discoloration and tar formation in aniline reactions are often due to the oxidation of the aniline starting material or product.[2] This is particularly common under acidic conditions, such as during nitration, or in the presence of strong oxidizing agents.[2] To prevent this, consider the following:
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2]
-
Protecting Groups: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[2]
Q4: I am observing a significant amount of hydrodehalogenation as a side product in my palladium-catalyzed cross-coupling reaction. What are the likely causes and solutions?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom is replaced by a hydrogen atom.[2] To minimize this:
-
Choice of Base: Use weaker bases or carefully control the stoichiometry of strong bases like NaOtBu.[2]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[2]
-
Protecting Groups: Protection of the aniline's N-H group with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[2]
Q5: Why don't Friedel-Crafts alkylation and acylation reactions work well with aniline?
A: Aniline does not undergo Friedel-Crafts reactions because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][6] This forms a complex that deactivates the benzene ring towards electrophilic substitution.[4][5][6] To overcome this, the amino group must be protected, for example, through acetylation, to reduce its basicity before carrying out the Friedel-Crafts reaction.[4][6]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Reduced Aniline Nucleophilicity | For electron-deficient anilines, consider using more reactive aryl halides (I > Br > Cl) or employing more active catalyst systems. |
| Inefficient Catalyst System | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or RuPhos, which can accelerate the catalytic cycle.[1] N-Heterocyclic carbene (NHC) ligands can also offer superior stability and activity.[1] |
| Incorrect Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to deprotonate weakly acidic anilines.[1] Ensure the base is anhydrous and of high purity.[7] |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C).[7] Gradually increase the reaction temperature while monitoring for decomposition. |
| Catalyst Decomposition | The catalyst may not be stable for extended periods under the reaction conditions.[7] Consider using a higher catalyst loading or a more robust pre-catalyst. |
Issue 2: Poor Selectivity in Electrophilic Aromatic Substitution
| Potential Cause | Suggested Solution |
| Over-activation by Amino Group | Protect the amino group as an acetamide to moderate its activating effect. This will favor mono-substitution, typically at the para position.[2][5] |
| Steric Hindrance | For ortho-substituted anilines, steric hindrance can influence the position of substitution. The "ortho effect" can make ortho-substituted anilines weaker bases and affect their reactivity.[8][9] |
| Uncontrolled Nitration | Direct nitration of aniline with strong acids leads to oxidation and the formation of a meta-directing anilinium ion, resulting in a mixture of products.[5] Protect the amino group as an acetamide to achieve selective para-nitration.[5][6] |
Issue 3: Difficult Purification of Substituted Anilines
| Potential Cause | Suggested Solution | | Presence of Unreacted Aniline | Perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction. The unreacted aniline will be protonated and move to the aqueous phase.[2][10] | | Colored Impurities | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[2] | | Removal of Palladium Catalyst | After a cross-coupling reaction, filter the reaction mixture through a pad of Celite to remove palladium black.[1] For residual palladium in solution, consider using a scavenger resin.[2] | | Similar Polarity of Products | If byproducts have similar polarity to the desired product, consider derivatization to alter polarity before chromatography, followed by deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of an Aniline
-
Setup: In a suitable flask, dissolve the substituted aniline in glacial acetic acid. Prepare a separate solution of acetic anhydride in glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
Isolation: After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes. Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide derivative.[2]
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Substituted Aniline
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in substituted aniline reactions.
Caption: General workflow for the protection-reaction-deprotection strategy.
Caption: Decision logic for catalyst selection in C-N cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
preventing decomposition of 2,6-Difluoro-3,5-dimethoxyaniline during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,6-Difluoro-3,5-dimethoxyaniline to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily caused by three factors: oxidation, exposure to elevated temperatures, and contact with incompatible substances like strong acids and oxidizing agents.[1][2] The amino group (-NH₂) on the aniline ring is electron-donating, which makes the aromatic ring electron-rich and susceptible to oxidation.[3]
Q2: What are the visible signs of decomposition?
A2: A key indicator of decomposition in anilines is a change in color.[3] Fresh, pure this compound is a solid. Any significant discoloration, often appearing as yellowing or browning, suggests the formation of oxidation products or other impurities.[3][4]
Q3: How does oxidation affect the compound?
A3: The amino group is highly susceptible to oxidation, which can lead to the formation of colored impurities such as nitro compounds or quinones.[1][3] This process is accelerated by the presence of atmospheric oxygen.[3] To prevent this, the compound should always be stored under an inert atmosphere, such as nitrogen or argon.[1][5]
Q4: What is the recommended storage temperature for this compound?
A4: To maintain stability and prevent thermal degradation, this compound should be stored at refrigerated temperatures, specifically between 2-8°C.[1][5] Elevated temperatures can accelerate the rate of decomposition.[1][6]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents and acids.[1][2] The basic amino group will readily react with acids to form salts.[1] Contact with strong oxidants will accelerate the degradation of the aniline.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
| Problem | Initial Assessment | Corrective Actions |
| Visual Discoloration | Has the container been opened multiple times? Was it properly sealed after each use? Has the material been exposed to light or elevated temperatures? | If discoloration is minor, verify purity via HPLC or GC before use. For sensitive applications, purification (e.g., chromatography) or using a fresh, unopened batch is recommended.[6] Review and improve storage and handling procedures to prevent future oxidation. |
| Inconsistent Experimental Results | Could the observed inconsistency be due to impurities in the starting material? | 1. Purity Verification: Analyze the purity of the this compound sample using an appropriate analytical method like HPLC or GC. Compare the results with a fresh, high-purity standard.[6] 2. Impact Assessment: Determine if potential oxidation byproducts could interfere with your reaction. For instance, the formation of nitro compounds could alter the electronic properties and reactivity of the molecule.[6] |
| Precipitate Formation in Solution | Is the solvent appropriate? Has the compound reacted with an acidic component in the medium? | The compound's amino group is basic and can form salts with acids, potentially altering its solubility.[1] Ensure the pH of your medium is compatible. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][5] | Minimizes thermal decomposition. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][5] | Prevents contact with oxygen, a key driver of oxidation.[6] |
| Container | Tightly sealed, amber or opaque glass bottle. | Prevents exposure to air, moisture, and light.[4][6] |
| Incompatible Materials | Strong oxidizing agents, acids.[1][2] | Prevents vigorous reactions and degradation. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and detect potential degradation products. Method optimization may be required.
Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
High-purity reference standard of this compound
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Analysis:
-
Inject the prepared sample and a reference standard of known purity.
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected. Any additional peaks may indicate impurities or degradation products.
Mandatory Visualization
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for suspected sample decomposition.
References
- 1. Buy this compound | 651734-54-2 [smolecule.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. This compound CAS 651734-54-2 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Fluorinated Anilines
Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in fluorinated anilines. This guide is designed for researchers, scientists, and drug development professionals to help identify, understand, and resolve common issues encountered during NMR experiments with these compounds.
Frequently Asked Questions (FAQs)
Q1: My 19F NMR spectrum shows a significant deviation from the expected chemical shift for my fluorinated aniline. What are the potential causes?
Unexpected chemical shifts in the 19F NMR spectra of fluorinated anilines can arise from several factors that alter the electronic environment of the fluorine atom. The primary causes to investigate are:
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pH of the Sample: The amine group of aniline is basic and can be protonated, which significantly affects the electron density of the entire molecule and, consequently, the 19F chemical shift.
-
Solvent Effects: The polarity and hydrogen bonding capability of the solvent can interact with the aniline, influencing the chemical shift.
-
Hydrogen Bonding: Both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonding can cause significant changes in the electronic environment of the fluorine nucleus.
-
Temperature Variations: Changes in temperature can affect molecular motion, intermolecular interactions, and conformational equilibria, leading to shifts in the NMR signals.
-
Concentration Effects: At higher concentrations, intermolecular interactions, such as hydrogen bonding and stacking of aromatic rings, become more pronounced and can lead to chemical shift changes.
Q2: How does the pH of the solution affect the 19F NMR chemical shift of a fluorinated aniline?
The chemical shift of fluorine-substituted anilines is highly dependent on the pH of the solution. Protonation of the aniline nitrogen atom leads to a significant downfield shift (to a higher ppm value) of the 19F resonance. This is because the protonated amino group (-NH3+) is more electron-withdrawing than the neutral amino group (-NH2), which deshields the fluorine nucleus.
The sensitivity of the 19F chemical shift to pH changes can be quite large, with shifts of 5-15 ppm observed between the protonated and unprotonated forms.[1][2] This property has led to the development of fluorinated anilines as 19F NMR pH indicators.[1][2]
Q3: I observe a downfield shift in the 1H NMR spectrum for the NH proton of my ortho-fluorinated aniline. Could this be related to an unexpected 19F shift?
Yes, a downfield shift of the NH proton in an ortho-fluorinated aniline is often indicative of an intramolecular hydrogen bond between the N-H and the ortho-fluorine atom. This interaction forces the NH proton into close proximity with the fluorine, leading to a through-space coupling that can be observed in the NMR spectrum.[3][4][5]
This intramolecular hydrogen bond can also influence the 19F chemical shift. The formation of the hydrogen bond alters the electron density around the fluorine, which can lead to a shift in its resonance frequency. The strength of this interaction and the resulting shift can be influenced by solvent and temperature.[3][5]
Q4: My 19F NMR chemical shift for a fluorinated aniline is different in DMSO-d6 compared to CDCl3. Why is this?
The difference in chemical shifts between dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) is due to solvent effects. These solvents have different polarities and hydrogen bonding capabilities, which lead to different interactions with the fluorinated aniline molecule.
-
DMSO-d6 is a highly polar, aprotic solvent that can act as a hydrogen bond acceptor. It can disrupt intermolecular hydrogen bonding between aniline molecules and form hydrogen bonds with the N-H protons.
-
CDCl3 is a less polar solvent and a much weaker hydrogen bond acceptor.
These different solvent-solute interactions alter the electronic environment of the fluorine atom, resulting in different chemical shifts.[5] When reporting 19F NMR data, it is crucial to specify the solvent used.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Unexpected Shifts
If you observe an unexpected chemical shift in your fluorinated aniline sample, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected NMR shifts.
Guide 2: Investigating pH-Induced Shifts
Protonation of the aniline amine group is a common cause of significant downfield shifts in 19F NMR spectra.
Caption: Workflow for diagnosing pH-induced NMR shifts.
Quantitative Data
Table 1: 1H and 13C NMR Chemical Shifts of Fluoroanilines in CDCl3
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Aniline | 3.68 (s, 2H, NH2), 6.77 (d, J=8 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 7.28 (t, J=7.3 Hz, 2H) | 115.24, 118.76, 129.43, 146.59 |
| 4-Fluoroaniline | 3.60 (s, 2H, NH2), 6.62 (dd, J=8.6, 4.5 Hz, 2H), 6.89 (t, J=8.0 Hz, 2H) | 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz) |
| 3-Fluoroaniline | 3.72 (s, 2H, NH2), 6.31-6.41 (m, 3H), 7.04 (m, 1H) | 102.3 (d, J=25.5 Hz), 106.0 (d, J=21.5 Hz), 113.1, 130.4 (d, J=9.9 Hz), 148.1 (d, J=10.9 Hz), 163.7 (d, J=242.0 Hz) |
| 2-Fluoroaniline | 3.75 (s, 2H, NH2), 6.70-6.85 (m, 2H), 6.90-7.05 (m, 2H) | 114.7 (d, J=1.9 Hz), 116.0 (d, J=7.5 Hz), 118.9 (d, J=3.5 Hz), 124.7 (d, J=6.7 Hz), 134.5 (d, J=12.2 Hz), 152.1 (d, J=237.0 Hz) |
Data compiled from multiple sources. Slight variations may be observed depending on experimental conditions.
Table 2: pH Dependence of 19F NMR Chemical Shifts for Selected Fluoroanilines
| Compound | pKa | Chemical Shift (Unprotonated, ppm) | Chemical Shift (Protonated, ppm) | Δδ (ppm) |
| 4-Fluoroaniline | 4.65 | -125.3 | -119.8 | 5.5 |
| 3-Fluoroaniline | 3.59 | -112.5 | -105.0 | 7.5 |
| 2-Fluoroaniline | 3.20 | -136.5 | -129.0 | 7.5 |
| N,N-dimethyl-4-fluoroaniline | 5.0 | -122.0 | -112.0 | 10.0 |
Chemical shifts are approximate and can vary with the specific buffer and ionic strength of the solution. Data adapted from studies on pH indicators.[1][2]
Experimental Protocols
Protocol 1: Standard Sample Preparation for 19F NMR
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the fluorinated aniline. Common choices include CDCl3, DMSO-d6, Acetone-d6, and D2O (if the compound is water-soluble). Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration: For routine 1D 19F NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For quantitative measurements, accurately weigh the sample and use a calibrated volumetric flask to prepare a stock solution of known concentration.
-
Internal Standard (Optional): For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C6H5CF3, δ ≈ -63.7 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm). The standard should be chemically inert and have a signal that does not overlap with the analyte signals.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Degassing (Optional): If the sample is sensitive to oxygen or if you are performing relaxation measurements, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Investigating Temperature Effects on Chemical Shifts
-
Prepare the Sample: Prepare the sample as described in Protocol 1 in a suitable solvent.
-
Initial Spectrum: Acquire a standard 19F NMR spectrum at ambient temperature (e.g., 298 K) and record the chemical shifts.
-
Temperature Variation: Increase or decrease the temperature of the NMR probe in a stepwise manner (e.g., in 5 or 10 K increments). Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.
-
Data Acquisition: Acquire a 19F NMR spectrum at each temperature point.
-
Data Analysis: Plot the chemical shift of the fluorine signal(s) as a function of temperature. A linear relationship suggests that temperature is affecting the time-averaged conformation or solvation of the molecule. A non-linear relationship may indicate a more complex dynamic process, such as a conformational change or a chemical exchange phenomenon.[6]
References
- 1. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Perfluorocarbon temperature measurements using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2,6-Difluoro-3,5-dimethoxyaniline. The proposed synthetic pathway is designed for scalability and involves key transformations, each with its own set of potential challenges.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be approached through a four-step process starting from the commercially available 3,5-dimethoxyaniline. This pathway involves the protection of the amine group, directed halogenation, a crucial halogen exchange reaction, and final deprotection.
Validation & Comparative
A Comparative Guide to 2,6-Difluoro-3,5-dimethoxyaniline and Other Aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic substitution on the aniline ring profoundly influences the physicochemical properties, metabolic stability, and biological activity of these compounds. This guide provides a comparative analysis of 2,6-Difluoro-3,5-dimethoxyaniline against other representative aniline derivatives, offering insights into its potential advantages in drug design and development.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and methoxy groups can significantly alter the properties of the aniline scaffold. Fluorine atoms are known to influence electronegativity, metabolic stability, and bioavailability, while methoxy groups can impact solubility and steric interactions.[2] A comparison of key physicochemical properties is crucial for predicting the behavior of these molecules in biological systems.
Table 1: Comparison of Physicochemical Properties of Selected Aniline Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | Predicted logP | Boiling Point (°C) |
| Aniline | 93.13 | 4.6 | 0.9 | 184 | |
| 4-Fluoroaniline | 111.11 | 4.65 | 1.15 | 188.9 ± 13.0 | |
| 3,5-Dimethoxyaniline | 153.18 | - | 1.19 | 178 (at 20 mmHg) | |
| This compound | 189.16 | Predicted: Low | 1.11 - 1.37 | 301.0 ± 37.0 | |
| 2,6-Dichloroaniline | 162.02 | 2.5 | 2.39 | 220 |
Note: pKa and logP values can vary depending on the experimental or computational method used. Predicted values are used where experimental data is unavailable.
The unique substitution pattern of this compound, with two electron-withdrawing fluorine atoms and two electron-donating methoxy groups, creates a distinct electronic and steric profile.[2] The low predicted pKa suggests that the amino group is less basic, which can influence its interaction with biological targets and its pharmacokinetic profile. The moderate lipophilicity, as indicated by the predicted logP, suggests a balance between aqueous solubility and membrane permeability.[1]
Performance in Biological Systems: Metabolic Stability and Kinase Inhibition
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall efficacy. The presence of fluorine atoms can block sites of metabolism, leading to improved metabolic stability.
In Vitro Metabolic Stability
An in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes. The half-life (t½) of the compound in the presence of liver microsomes is a key parameter for comparison.
Table 2: Comparative in vitro Metabolic Stability of Aniline Derivatives (Hypothetical Data)
| Compound | Primary Sites of Metabolism | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Aniline | Ring hydroxylation, N-acetylation | < 15 |
| 4-Fluoroaniline | Ring hydroxylation (defluorination), N-acetylation | 15 - 30 |
| 3,5-Dimethoxyaniline | O-demethylation, ring hydroxylation | 30 - 60 |
| This compound | Potentially blocked at C2, C6; O-demethylation | > 60 |
| 2,6-Dichloroaniline | Ring hydroxylation | > 60 |
This data is illustrative and highlights the expected trends based on the chemical structures. Actual values would need to be determined experimentally.
The fluorine atoms at the 2 and 6 positions in this compound are expected to shield the aromatic ring from oxidative metabolism, potentially leading to a longer metabolic half-life compared to unsubstituted or less substituted anilines.
Aniline Derivatives as Kinase Inhibitors
Aniline derivatives are prominent scaffolds in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][4] The aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
The 2,6-disubstituted pattern on the aniline ring can be crucial for achieving high potency and selectivity. For instance, the 2,6-dichloro-3,5-dimethoxyphenyl group has been utilized in the development of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from procedures for other halogenated anilines.[5][6]
Step 1: Nitration of 1,3-Difluoro-2,4-dimethoxybenzene
-
To a cooled solution of 1,3-difluoro-2,4-dimethoxybenzene in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by TLC.
-
Quench the reaction by pouring it over ice water and extract the product with an organic solvent.
-
Purify the resulting nitro-intermediate by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
In Vitro Microsomal Stability Assay
This protocol is adapted from standard procedures to assess metabolic stability.[4][7][8]
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) and intrinsic clearance (Clint).
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring the inhibitory activity of compounds against EGFR kinase.[3][9][10]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant human EGFR kinase, and a suitable peptide substrate in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Role of Aniline Derivatives in Signaling Pathways
Aniline-based inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The following diagrams illustrate a simplified EGFR signaling pathway and a conceptual workflow for inhibitor screening.
Caption: Simplified EGFR signaling pathway with aniline-based inhibitor action.
Caption: Experimental workflow for aniline derivative drug discovery.
References
- 1. Buy this compound | 651734-54-2 [smolecule.com]
- 2. This compound CAS 651734-54-2 [benchchem.com]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
A Comparative Guide to 2,6-Difluoro-3,5-dimethoxyaniline and 2,6-dichloro-3,5-dimethoxyaniline for Pharmaceutical Research
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of the final compound's efficacy, selectivity, and pharmacokinetic properties. Among the vast array of available synthons, halogenated anilines have emerged as pivotal intermediates, particularly in the synthesis of kinase inhibitors. This guide provides a comprehensive comparison of two such key starting materials: 2,6-Difluoro-3,5-dimethoxyaniline and 2,6-dichloro-3,5-dimethoxyaniline. Both molecules have garnered significant attention for their role in the development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, a promising class of therapeutics for various cancers.[1][2]
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of the physicochemical properties, synthesis, and application of these two anilines. By presenting experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows, this guide aims to facilitate informed decisions in the design and synthesis of next-generation therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of fluorine for chlorine at the 2 and 6 positions of the aniline ring imparts distinct electronic and steric characteristics to the molecule. These differences can significantly influence reactivity, solubility, metabolic stability, and the ultimate biological activity of the derived compounds.[3] The electron-withdrawing nature of fluorine is more pronounced than that of chlorine, which can affect the pKa of the aniline and its reactivity in subsequent chemical transformations.
| Property | This compound | 2,6-dichloro-3,5-dimethoxyaniline |
| CAS Number | 651734-54-2[3] | 872509-56-3[4] |
| Molecular Formula | C₈H₉F₂NO₂[3] | C₈H₉Cl₂NO₂[4] |
| Molecular Weight | 189.16 g/mol [3] | 222.07 g/mol [4] |
| Appearance | Solid[3] | White to off-white powder or crystals[4] |
| Melting Point | ~59.97 °C[3] | Not explicitly found |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg | 320 °C at 760 mmHg |
| Storage | 2-8°C, dark, inert atmosphere[3] | Room Temperature[4] |
Application in the Synthesis of FGFR Inhibitors
Both this compound and 2,6-dichloro-3,5-dimethoxyaniline are key intermediates in the synthesis of a class of N-aryl-N'-pyrimidin-4-yl ureas and other heterocyclic compounds that act as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.[2]
The 2,6-dihalo-3,5-dimethoxyphenyl moiety is crucial for achieving high potency and selectivity for FGFR kinases.[5] The two halogen atoms and the two methoxy groups occupy a hydrophobic region in the ATP-binding site of the receptor.[5] While both fluoro- and chloro-substituted anilines are utilized for this purpose, the choice between them can influence the final inhibitor's properties. Fluorine substitution is often explored to enhance metabolic stability and bioavailability.[3]
Below is a diagram illustrating the general workflow for the synthesis and screening of kinase inhibitors, a process where these anilines serve as foundational building blocks.
The FGFR Signaling Pathway
To understand the significance of inhibiting FGFR, it is crucial to be familiar with its signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are integral to cell proliferation, survival, and angiogenesis.[6][7] The diagram below illustrates the key components of the FGFR signaling cascade.
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of key intermediates and final compounds utilizing the dihalo-dimethoxyaniline scaffold, based on published literature.
Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives
This protocol describes a multi-step synthesis of potent FGFR inhibitors starting from a bromo-indazole core and coupling it with a boronic ester derivative of 2,6-dichloro-3,5-dimethoxyaniline.
Step 1: Synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a solution of 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in DMF, add N-chlorosuccinimide (NCS).
-
Stir the mixture at 90 °C for 2 hours.
-
Cool the reaction to room temperature and quench with distilled water.
-
Filter the solid product, wash with water, and dry.[2]
Step 2: Suzuki Coupling
-
To a solution of methyl 6-bromo-1H-indazole-4-carboxylate in 1,4-dioxane, add Boc₂O and Cs₂CO₃ and stir at room temperature.
-
Add the 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Step 1, Pd(dppf)Cl₂, and water.
-
Stir the mixture at 100 °C for 2 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature for further processing.[2]
Step 3: Saponification
-
To a solution of the product from Step 2 in THF, add a solution of lithium hydroxide in distilled water.
-
Stir the mixture at 50 °C for 6 hours.
-
Cool the reaction to room temperature and acidify with 1N HCl.
-
Filter the solid product, wash with water, and dry to yield 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid.[2]
Step 4: Amide Coupling
-
To a solution of the carboxylic acid from Step 3 in dry DCM, add DIPEA and HATU and stir at room temperature.
-
Add the appropriate aniline derivative and continue stirring.
-
Quench the reaction with distilled water, and perform an aqueous workup to isolate the final product.[2]
Note: While a specific, detailed protocol for a direct comparison utilizing this compound in the same synthetic sequence was not found in the searched literature, a similar synthetic strategy would be employed. The reactivity differences due to the fluorine substituents might necessitate optimization of reaction conditions (e.g., temperature, reaction time, or catalyst choice).
Conclusion
Both this compound and 2,6-dichloro-3,5-dimethoxyaniline are valuable and versatile building blocks in medicinal chemistry, particularly for the synthesis of FGFR inhibitors. The choice between the two will depend on the specific goals of the drug discovery program. The dichloro- derivative is well-established in the literature with documented synthetic routes and biological activities of its derivatives. The difluoro- analogue offers the potential for improved metabolic stability and bioavailability, a common strategy in modern drug design. The data and protocols presented in this guide provide a solid foundation for researchers to leverage these important intermediates in their pursuit of novel and effective therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of each in specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS 651734-54-2 [benchchem.com]
- 4. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Anilines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into aniline scaffolds represents a pivotal advancement in medicinal chemistry. This guide provides a comprehensive comparison of the bioactivity of fluorinated and non-fluorinated anilines, supported by experimental data, detailed protocols, and visual pathway diagrams to inform future research and development.
The introduction of fluorine into aniline molecules can dramatically alter their physicochemical properties, leading to profound effects on their biological activity. These modifications can enhance metabolic stability, increase membrane permeability, and modulate binding affinity to target proteins.[1][2] This guide explores these differences through a comparative analysis of their anticancer, antimicrobial, and enzyme-inhibiting properties.
Enhanced Anticancer Activity
Fluorinated anilines have demonstrated significant potential as anticancer agents, often exhibiting superior cytotoxicity compared to their non-fluorinated counterparts. This is frequently attributed to their ability to effectively inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various fluorinated aniline derivatives against a panel of cancer cell lines, with non-fluorinated or established drugs as comparators.
| Compound ID | Target Cell Line | IC50 (µM) (Fluorinated) | Comparator | IC50 (µM) (Comparator) | Reference |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [3] |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [3] |
| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [3] |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [3] |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [3] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [3] |
| Compound 6 | A549 (Lung) | 0.64 | --- | --- | [1] |
Superior Antimicrobial Efficacy
Trifluoromethylated anilines, in particular, have shown potent antimicrobial and antibiofilm activity, especially against pathogenic bacteria like Vibrio parahaemolyticus. The structural characteristics of these fluorinated compounds are believed to contribute to their enhanced stability and reactivity within biological systems, potentially by promoting membrane disruption or oxidative effects.[4]
Minimum Inhibitory Concentration (MIC)
The table below presents the antimicrobial efficacy of aniline and its fluorinated derivatives.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Aniline-containing polyketide 2 | V. parahaemolyticus | 0.17 | [5] |
| Aniline-containing polyketide 3 | V. parahaemolyticus | >9.00 | [5] |
| Aniline-containing polyketide 4 | V. parahaemolyticus | >9.00 | [5] |
| Aniline-containing polyketide 5 | V. parahaemolyticus | 2.25 | [5] |
| Ciprofloxacin (Control) | V. parahaemolyticus | 0.13 | [5] |
Modulation of Enzyme Inhibition and Receptor Binding
The electronegativity and small size of fluorine can significantly influence how a molecule interacts with the active site of an enzyme or the binding pocket of a receptor.[6][7] Fluorination can enhance binding affinity through favorable interactions, such as halogen bonding, and can also be used to create mechanism-based "suicide substrates" for enzymes.[7][8]
Receptor Binding Affinity
The introduction of fluorine can have varied effects on receptor binding, sometimes increasing and other times decreasing affinity depending on the specific location of the fluorine atom and the topology of the binding site.[9]
| Compound | Target Receptor | Ki (nM) | Reference |
| Fluorinated Xanthine Derivative 5 | Adenosine A2B | 9.97 ± 0.86 | [10] |
| Fluorinated Xanthine Derivative 6 | Adenosine A2B | 12.3 ± 3.6 | [10] |
| Non-fluorinated Xanthine Derivative 7 | Adenosine A2B | 3.10 ± 0.50 | [10] |
| Non-fluorinated Xanthine Derivative 8 | Adenosine A2B | 2.50 ± 0.40 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Microbroth Dilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: Culture bacterial or fungal strains in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).[3]
-
Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.[3]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[3]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Visualizing Biological Pathways and Workflows
Understanding the mechanisms of action and experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by aniline derivatives and a typical experimental workflow.
Caption: EGFR Signaling Pathway Inhibition by Anilinoquinazolines.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The strategic fluorination of anilines offers a powerful tool for enhancing their bioactivity. As demonstrated, fluorinated derivatives frequently exhibit improved anticancer and antimicrobial properties compared to their non-fluorinated analogs. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the unique properties of fluorine in the design of novel therapeutic agents. Further investigation into the structure-activity relationships of fluorinated anilines will undoubtedly continue to fuel advancements in drug discovery.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 5. Frontiers | Aniline-induced production of aniline-containing polyketides and related bicyclic polyketides by the Yellow River wetland-derived fungus Talaromyces funiculosus [frontiersin.org]
- 6. rroij.com [rroij.com]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
Comparative Analysis of FGFR Inhibitors Derived from Different Anilines: A Guide for Researchers
A deep dive into the structure-activity relationships and performance metrics of aniline-derived Fibroblast Growth Factor Receptor (FGFR) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical class of oncology therapeutics.
The dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a key driver in various cancers, making FGFRs a prime target for therapeutic intervention. A significant class of small molecule inhibitors targeting the ATP-binding site of FGFRs is derived from aniline-based scaffolds, primarily 4-anilinoquinazolines and 4-anilinoquinolines. The nature of the aniline moiety plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of FGFR inhibitors based on their aniline substitutions, supported by experimental data and detailed protocols.
Performance Comparison of Aniline-Based FGFR Inhibitors
The efficacy of FGFR inhibitors is critically influenced by the substitution pattern on the aniline ring. These substitutions interact with specific residues within the ATP-binding pocket of the FGFR kinase domain, thereby modulating the inhibitor's binding affinity and selectivity.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies reveal that the aniline moiety of these inhibitors typically occupies a hydrophobic pocket within the FGFR kinase domain. Key observations include:
-
3,5-Dimethoxyaniline Moiety: This substitution is a common feature in many potent FGFR inhibitors, including infigratinib. The two methoxy groups form favorable interactions within the hydrophobic pocket, contributing to high affinity.
-
2,4-Dichloroaniline and 2,6-Dichloroaniline Moieties: Halogen substitutions, particularly chlorine, on the aniline ring can enhance binding affinity through hydrophobic and halogen bonding interactions. For instance, the 2,6-dichloro-3,5-dimethoxyphenyl group is utilized in some inhibitors to achieve greater potency and selectivity for FGFR kinases.
-
Other Substitutions: The addition of small lipophilic groups at the 3-position of the aniline ring is generally favored for potent inhibition. Electron-donating groups on the quinazoline or quinoline core can also enhance potency.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the IC50 values of representative FGFR inhibitors with different aniline-derived substitutions against FGFR isoforms.
Table 1: In Vitro Potency (IC50, nM) of 4-Anilinoquinazoline-based FGFR Inhibitors
| Inhibitor | Aniline Moiety | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| Infigratinib | 3,5-Dimethoxyphenyl | 1 | 1.1 | 1.5 | 60 | [1] |
| Erdafitinib | N-(3,5-dimethoxyphenyl)quinoxalin-6-amine | 1.2 | 2.5 | 3.0 | 5.7 | [2] |
| Rogaratinib | 4-(2,6-dichloro-3,5-dimethoxyphenyl) | 13 | 5 | 22 | 413 | [3] |
Table 2: In Vitro Potency (IC50, nM) of other Aniline-derived FGFR Inhibitors
| Inhibitor | Core Scaffold | Aniline Moiety | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| FIIN-1 | Pyrimidopyridine | 2,6-dichloro-3,5-dimethoxyphenyl | 9.2 | 6.2 | 11.9 | 189 | [4] |
| Compound 35 | 5H-pyrrolo[2,3-b]pyrazine | 3,5-dimethoxyphenyl | 0.6±0.0 | 0.5±0.3 | - | - | [5][6] |
Note: Data is compiled from various sources and experimental conditions may differ.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of FGFR inhibitors. The choice of the aniline moiety can significantly impact the in vivo performance. For example, inhibitors with optimized aniline substitutions have demonstrated significant tumor growth inhibition in various cancer models.
Table 3: In Vivo Efficacy of Selected Aniline-Derived FGFR Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Infigratinib | Mouse Xenograft | Gastric Cancer | 20 mg/kg, oral, daily | Significant tumor growth inhibition | [7] |
| AZD4547 | Mouse Xenograft | Mesothelioma | 6.25 mg/kg, oral, twice daily | Significant tumor growth inhibition | [8] |
| Compound 35 | Mouse Xenograft | FGFR-altered tumors | - | Effective tumor inhibition | [5][9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of aniline-derived FGFR inhibitors, including absorption, distribution, metabolism, and excretion (ADME), are critical for their clinical success. The aniline substitution can influence these parameters. Generally, 4-anilinoquinazoline-based inhibitors exhibit moderate oral absorption, extensive tissue distribution, and are primarily eliminated through hepatic metabolism.[10][11] The presence of a methyl group at the C2-position of the aniline ring may suppress the metabolic rate.[12]
Table 4: Pharmacokinetic Parameters of Selected Aniline-Based Kinase Inhibitors
| Inhibitor | Tmax (hours) | Bioavailability (%) | Protein Binding (%) | Metabolism | Excretion | Reference |
| Gefitinib | 3-7 | ~60 | ~90 | CYP3A4, CYP2D6 | Feces | [10][11] |
| Erlotinib | 4 | ~60 | ~95 | CYP3A4, CYP1A2 | Feces | [10][11] |
| Lapatinib | 4 | Low (assumed) | >99 | CYP3A4 | Feces | [10][11] |
| Infigratinib | ~3.1 (single dose) | - | - | - | - | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of FGFR inhibitors.
In Vitro FGFR Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
Protocol:
-
Reagents: Recombinant human FGFR1 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the FGFR1 kinase, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence resonance energy transfer (FRET) assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).[11][13]
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the anti-proliferative effect of an FGFR inhibitor on cancer cell lines.
Protocol:
-
Cell Lines: Use cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or CCK-8) or a luminescence-based assay (e.g., CellTiter-Glo®).[14]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of an FGFR inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant cancer cells with FGFR alterations into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the test inhibitor (e.g., orally or intraperitoneally) to the treatment group and a vehicle to the control group for a specified duration.[7][15]
-
Measure the tumor volume and body weight of the mice regularly.[16][17]
-
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Visualizations
FGFR Signaling Pathway
Caption: The FGFR signaling pathway and the point of inhibition by aniline-derived inhibitors.
Experimental Workflow for FGFR Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of aniline-derived FGFR inhibitors.
References
- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-EPMC6437634 - Discovery of a series of dimethoxybenzene FGFR inhibitors with 5<i>H-</i>pyrrolo[2,3-<i>b</i>]pyrazine scaffold: structure-activity relationship, crystal structural characterization and <i>in vivo</i> study. - OmicsDI [omicsdi.org]
- 10. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]
- 16. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating the Purity of Synthesized 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized 2,6-Difluoro-3,5-dimethoxyaniline. Ensuring the purity of this key intermediate is critical for its successful application in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.[1] This document outlines detailed methodologies and presents comparative data with a structurally similar alternative, 2,6-Dichloro-3,5-dimethoxyaniline, to aid researchers in establishing robust quality control protocols.
Introduction to Purity Validation
The synthesis of this compound can result in various process-related impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of these impurities can significantly impact the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical validation is essential to identify and quantify any potential contaminants. The primary analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity validation of this compound and its chloro-analogue.
| Analytical Technique | Parameter | This compound | Alternative: 2,6-Dichloro-3,5-dimethoxyaniline | Purpose of Analysis |
| HPLC-UV | Retention Time (t_R_) | ~4-6 min (predicted) | ~5-7 min (predicted) | Quantifies purity and separates impurities. |
| Purity | >98% (typical) | >98% (typical) | Determines the percentage of the main component. | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Aromatic H: ~6.6 ppm (t), Methoxy H: ~3.9 ppm (s), Amine H: ~4.0 ppm (br s) (Predicted) | Aromatic H: ~6.8 ppm (s), Methoxy H: ~3.9 ppm (s), Amine H: ~4.3 ppm (br s) (Predicted) | Confirms molecular structure and identifies proton-containing impurities. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | C-N: ~145 ppm, C-F: ~155 ppm, C-O: ~150 ppm, C-H: ~95 ppm, Methoxy C: ~56 ppm (Predicted) | C-N: ~142 ppm, C-Cl: ~118 ppm, C-O: ~154 ppm, C-H: ~100 ppm, Methoxy C: ~57 ppm (Predicted) | Confirms carbon skeleton and detects carbon-containing impurities. |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 189.06 (M⁺)[1] | 221.00 (M⁺)[2] | Confirms molecular weight and aids in structural elucidation. |
| Key Fragments | 174 ([M-CH₃]⁺), 158 ([M-OCH₃]⁺) (Predicted) | 206 ([M-CH₃]⁺), 190 ([M-OCH₃]⁺) (Predicted) | Provides structural information based on fragmentation patterns. | |
| FTIR | Key Stretches (cm⁻¹) | N-H: 3300-3500, C-H (aromatic & aliphatic): 2800-3100, C=C (aromatic): 1450-1600, C-O: 1000-1300, C-F: 1100-1300[1] | N-H: 3300-3500, C-H (aromatic & aliphatic): 2800-3100, C=C (aromatic): 1450-1600, C-O: 1000-1300, C-Cl: 600-800 | Confirms the presence of key functional groups. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for substituted anilines and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Deuterated Chloroform (CDCl₃) as solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.
-
¹⁹F NMR Acquisition: If available, acquire a proton-decoupled fluorine NMR spectrum.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the expected values for this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound and analyze its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via the GC or LC system.
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of this compound (189.16 g/mol ).[1] Analyze the fragmentation pattern to gain further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To confirm the presence of key functional groups in this compound.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, C-H, C=C, C-O, and C-F functional groups.[1]
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Signaling pathway metaphor for purity confirmation of the target compound.
References
A Spectroscopic Showdown: Differentiating Aniline and Its Isomers
A comprehensive guide to the spectroscopic comparison of aniline, ortho-, meta-, and para-toluidine for researchers, scientists, and drug development professionals.
In the realm of organic chemistry and drug development, the accurate identification of isomers is paramount. Aniline and its methylated isomers, o-, m-, and p-toluidine, while structurally similar, exhibit distinct spectroscopic signatures. This guide provides an objective comparison of these compounds using UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, complete with experimental data and detailed protocols to aid in their differentiation.
Workflow for Spectroscopic Isomer Comparison
The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of aniline and its isomers.
Enhancing Metabolic Stability: A Comparative Guide to Compounds with the 2,6-Difluoro-3,5-Dimethoxy Moiety
For researchers, scientists, and professionals in drug development, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed tactic to mitigate metabolic liabilities. This guide provides a comprehensive comparison of the metabolic stability of compounds featuring the 2,6-difluoro-3,5-dimethoxy moiety against their non-fluorinated analogs, supported by experimental data.
The 2,6-difluoro-3,5-dimethoxy substitution pattern is of particular interest in medicinal chemistry, especially in the design of kinase inhibitors. The fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and enhanced biological activity. This guide will delve into the experimental data that substantiates these claims, provide detailed protocols for assessing metabolic stability, and visualize the underlying metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a representative compound containing the 2,6-difluoro-3,5-dimethoxy moiety and its non-fluorinated analog. The data is derived from a study on Fibroblast Growth Factor Receptor (FGFR) inhibitors and was determined using human liver microsomes (HLM).[1]
| Compound ID | Structure | Moiety | Apparent Intrinsic Clearance (Clint, app) in HLM (µL/min/mg) |
| Compound 12 | 5-((4-acryloylpiperazin-1-yl)methyl)-N-(2,6-difluoro-3,5-dimethoxyphenyl)-1H-indole-2-carboxamide | 2,6-difluoro-3,5-dimethoxy | 38 |
| Compound 20 | 5-((4-acryloylpiperazin-1-yl)methyl)-N-(3,5-dimethoxyphenyl)-1H-indole-2-carboxamide | 3,5-dimethoxy | 212 |
Data Analysis:
The apparent intrinsic clearance (Clint, app) is a measure of the intrinsic metabolic rate of a compound by liver enzymes. A lower Clint, app value indicates greater metabolic stability. As illustrated in the table, Compound 12, which incorporates the 2,6-difluoro-3,5-dimethoxy moiety, exhibits a significantly lower Clint, app (38 µL/min/mg) compared to its non-fluorinated counterpart, Compound 20 (212 µL/min/mg).[1] This five-fold increase in metabolic stability highlights the profound impact of the difluoro substitution on blocking sites of metabolic attack.
The Role of Fluorine in Enhancing Metabolic Stability
The enhanced metabolic stability of compounds bearing the 2,6-difluoro-3,5-dimethoxy moiety can be attributed to several factors:
-
Blocking of Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. By placing fluorine atoms at positions susceptible to oxidative metabolism, the metabolic breakdown of the compound is hindered.
-
Alteration of Electronic Properties: Fluorine is a highly electronegative atom that can influence the electron distribution within the aromatic ring. This can deactivate the ring towards oxidative metabolism.
-
Conformational Effects: The presence of fluorine atoms can induce specific conformational preferences in the molecule, which may result in a poorer fit for the active sites of metabolic enzymes.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of a compound is typically assessed using in vitro assays that expose the compound to liver-derived enzyme systems. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used in early drug discovery to assess the metabolic stability of compounds primarily by Phase I enzymes, such as Cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4).
-
The test compound and positive control compounds (e.g., testosterone, verapamil) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The test compound (typically at a final concentration of 1 µM) is pre-incubated with the diluted HLM in a 96-well plate at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are then centrifuged to precipitate the microsomal proteins.
-
-
Analysis:
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to determine the in vitro half-life (t1/2).
-
The intrinsic clearance (Clint) is then calculated from the half-life and the protein concentration used in the assay.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.
Protocol:
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).
-
The test compound and positive control compounds are prepared as stock solutions.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C in a CO2 incubator.
-
The test compound is added to the hepatocyte suspension (typically at a final concentration of 1 µM).
-
The incubation is carried out in a shaking water bath or on an orbital shaker at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent with an internal standard to each aliquot.
-
The samples are centrifuged to pellet cell debris.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, the in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound over time.
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Dimethoxy-Substituted Aromatic Compounds
The primary metabolic pathway for compounds containing a dimethoxybenzene moiety is O-demethylation, which is catalyzed by Cytochrome P450 enzymes. This process involves the removal of a methyl group to form a hydroxyl group, which can then be further metabolized or conjugated for excretion. The presence of fluorine atoms ortho to the methoxy groups in the 2,6-difluoro-3,5-dimethoxy moiety sterically hinders and electronically deactivates the ring, thereby reducing the rate of O-demethylation and subsequent metabolism.
Caption: General metabolic pathway of dimethoxy-substituted aromatic compounds.
Experimental Workflow for Liver Microsomal Stability Assay
The following diagram illustrates the key steps involved in a typical liver microsomal stability assay.
Caption: Workflow for a liver microsomal stability assay.
References
benchmarking synthesis efficiency of substituted anilines
A Comparative Guide to the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals.
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The efficient and selective construction of the aniline motif is therefore a critical consideration in modern organic synthesis. This guide provides an objective comparison of three prominent methods for the synthesis of substituted anilines: the classical Reduction of Nitroarenes, the palladium-catalyzed Buchwald-Hartwig Amination, and the copper-catalyzed Ullmann Condensation. The performance of each method is benchmarked using experimental data, and detailed protocols are provided to support practical application.
Comparative Data on Synthesis Efficiency
The following table summarizes key quantitative data for the three synthetic methods, offering a clear comparison of their typical performance.
| Parameter | Reduction of Nitroarenes | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Yield | High to excellent (often >90%) | Generally high (70-95%) | Moderate to high (50-92%) |
| Reaction Temperature | 0 - 100 °C | Room temperature to 120 °C | High temperatures (often >150 °C) |
| Reaction Time | 1 - 6 hours | 1 - 24 hours | 12 - 48 hours |
| Catalyst | Metal (e.g., Sn, Fe) or Pd/C | Palladium complexes with phosphine ligands | Copper(I) salts (e.g., CuI) |
| Substrate Scope | Wide, dependent on functional group tolerance to reducing agent | Very broad, tolerates a wide range of functional groups | Good, but can be limited by sterically hindered substrates |
| Key Advantages | Cost-effective, readily available starting materials[1] | Mild reaction conditions, excellent functional group tolerance[3] | Lower cost catalyst compared to palladium |
| Key Limitations | Limited functional group tolerance (e.g., reducible groups) | Cost of palladium catalyst and ligands, sensitivity to air and moisture | Harsher reaction conditions, sometimes requires activated aryl halides[4] |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Reduction of Nitroarenes
This classical approach is one of the most established methods for aniline synthesis due to the ready availability of nitroaromatic precursors.[1] A common procedure involves the use of tin metal in the presence of hydrochloric acid.[1][5]
Experimental Protocol:
-
In a round-bottom flask, combine the substituted nitroarene and granulated tin.
-
Under vigorous stirring, slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling to maintain control.[5]
-
After the initial reaction subsides, the mixture is typically heated to ensure complete conversion.
-
Upon completion, the reaction mixture is cooled and made strongly alkaline by the slow addition of a concentrated sodium hydroxide solution to dissolve the tin hydroxides.[1]
-
The resulting aniline is then isolated, commonly by steam distillation or solvent extraction.[1][5]
-
Purification is typically achieved by distillation or column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[3][6]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a bulky, electron-rich ligand), and a strong base (e.g., sodium tert-butoxide).[6][7]
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the aryl halide and the amine coupling partner, followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a suitable drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[4][8] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly with a more economical catalyst.[4]
Experimental Protocol:
-
In a reaction vessel, combine the aryl halide, the amine, a copper(I) salt catalyst (e.g., CuI), a base (e.g., K₂CO₃ or KOH), and a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).[4][9]
-
The reaction mixture is heated to a high temperature (often exceeding 150-210 °C) under an inert atmosphere.[4]
-
The reaction is stirred for an extended period, typically 12-48 hours, until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Visualizing the Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Properties of Halo-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key electronic properties of halo-substituted anilines. The introduction of halogen atoms to the aniline scaffold allows for fine-tuning of its electronic characteristics, which is a critical aspect in the design of novel pharmaceuticals and functional materials. This document summarizes experimental data on dipole moments and ionization potentials, and discusses other electronic properties. Detailed experimental protocols for the characterization of these properties are also provided.
Quantitative Data on Electronic Properties
The electronic properties of halo-substituted anilines are significantly influenced by the nature and position of the halogen substituent. The interplay of inductive and resonance effects modulates the electron density distribution within the molecule. The following tables summarize key experimental data for various halo-substituted anilines.
Table 1: Experimental Dipole Moments of Halo-Substituted Anilines
| Compound | Dipole Moment (Debye) |
| Aniline | 1.53 |
| o-Fluoroaniline | 2.13 |
| m-Fluoroaniline | 2.58 |
| p-Fluoroaniline | 2.48[1] |
| o-Chloroaniline | 2.06 |
| m-Chloroaniline | 2.82 |
| p-Chloroaniline | 3.03 |
| o-Bromoaniline | 2.01 |
| m-Bromoaniline | 2.78 |
| p-Bromoaniline | 2.99 |
| o-Iodoaniline | 1.90 |
| m-Iodoaniline | 2.67 |
| p-Iodoaniline | 2.89 |
Table 2: Experimental Ionization Potentials of Halo-Substituted Anilines
| Compound | Ionization Potential (eV) |
| Aniline | 7.72 |
| o-Fluoroaniline | 7.89[2] |
| m-Fluoroaniline | 8.01 |
| p-Fluoroaniline | 7.78 |
| o-Chloroaniline | 7.93 |
| m-Chloroaniline | 8.10[3][4] |
| p-Chloroaniline | 7.80[5] |
| o-Bromoaniline | 7.90 |
| m-Bromoaniline | 8.06 |
| p-Bromoaniline | 7.77 |
| o-Iodoaniline | 7.82 |
| m-Iodoaniline | 7.95 |
| p-Iodoaniline | 7.67 |
Experimental Protocols
Detailed methodologies for the determination of key electronic properties are outlined below.
1. Determination of Dipole Moment by Dielectric Constant Measurement
This method is based on the Debye equation and involves measuring the dielectric constant and density of dilute solutions of the halo-substituted aniline in a non-polar solvent.
-
Materials and Instruments:
-
Dipole meter (for measuring capacitance)
-
Pycnometer (for density measurements)
-
Thermostat bath
-
Halo-substituted aniline sample
-
Non-polar solvent (e.g., benzene, carbon tetrachloride)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a series of dilute solutions of the halo-substituted aniline in the non-polar solvent with varying mole fractions.
-
Calibrate the dipole meter using standard liquids with known dielectric constants.
-
Measure the dielectric constant of the pure solvent and each of the prepared solutions at a constant temperature.
-
Measure the density of the pure solvent and each solution using a pycnometer at the same constant temperature.
-
Calculate the molar polarization of the solute at infinite dilution using the Hedestrand equation or the Guggenheim method.
-
The dipole moment (μ) can then be calculated from the molar polarization data.
-
2. Determination of Ionization Potential by Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a molecule when it is irradiated with high-energy photons, allowing for the determination of ionization potentials.
-
Materials and Instruments:
-
Photoelectron spectrometer with a high-vacuum system
-
UV light source (e.g., He I for UPS) or X-ray source (for XPS)
-
Electron energy analyzer
-
Sample inlet system for introducing gaseous samples
-
Halo-substituted aniline sample
-
-
Procedure:
-
Introduce the gaseous halo-substituted aniline sample into the high-vacuum chamber of the spectrometer.
-
Irradiate the sample with a monochromatic beam of photons of known energy.
-
The ejected photoelectrons are passed through an electron energy analyzer, which measures their kinetic energy.
-
A photoelectron spectrum is obtained by plotting the number of emitted electrons as a function of their kinetic energy.
-
The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the first ionization potential.
-
3. Investigation of Redox Properties by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a substance.
-
Materials and Instruments:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., a solution of a salt like tetrabutylammonium perchlorate in an organic solvent like acetonitrile)
-
Halo-substituted aniline sample
-
-
Procedure:
-
Prepare a solution of the halo-substituted aniline in the electrolyte solution.
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Apply a potential sweep to the working electrode, scanning from an initial potential to a final potential and then back.
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
The oxidation and reduction potentials of the halo-substituted aniline can be determined from the positions of the peaks in the voltammogram. These potentials are related to the HOMO and LUMO energy levels of the molecule.
-
Visualizations
Caption: Workflow for the comparative study of halo-substituted anilines.
References
- 1. 4-fluoroaniline [stenutz.eu]
- 2. Ionization energy of o-fluoroaniline and vibrational levels of o-fluoroaniline cation determined by mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. m-Chloroaniline [webbook.nist.gov]
- 4. m-Chloroaniline [webbook.nist.gov]
- 5. p-Chloroaniline [webbook.nist.gov]
The Versatility of 2,6-Disubstituted Anilines: A Comparative Review of their Applications in Catalysis and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
2,6-Disubstituted anilines are a class of aromatic amines characterized by the presence of substituents at both positions ortho to the amino group. This structural motif imparts unique steric and electronic properties, making them highly valuable building blocks in various fields of chemistry. This guide provides a comparative overview of the applications of 2,6-disubstituted anilines in catalysis and pharmaceuticals, supported by experimental data, detailed protocols, and visual representations of key processes.
Catalytic Applications: Ligands for Polymerization and Cross-Coupling Reactions
The sterically hindered nature of 2,6-disubstituted anilines makes them excellent precursors for ligands in transition metal catalysis. These ligands play a crucial role in tuning the activity, selectivity, and stability of the metal center.
Ethylene Polymerization
Late-transition metal complexes, particularly those of nickel and palladium, bearing α-diimine ligands derived from 2,6-disubstituted anilines are highly effective catalysts for ethylene polymerization. The bulky substituents on the aniline moiety influence the polymer's microstructure and molecular weight.
A comparative study of α-diimine nickel(II) complexes with different 2,6-disubstituted aniline-based ligands highlights the impact of the ortho-substituents on catalytic activity. For instance, a low-symmetry nickel(II) α-diimine complex with one (2,4,6-trimethylphenyl)imino and one (2,6-diisopropylphenyl)imino group showed a maximum activity of 4960 kg of polyethylene per mole of Ni per hour when activated with methylaluminoxane (MAO).[1] Another study investigating a 1,4-bis(2,6-diisopropylphenyl) acenaphthene diimine-dibromo nickel (II) complex found that the choice of cocatalyst significantly impacts performance, with ethylaluminium sesquichloride (EASC) leading to a higher maximum activity (3907.78 kg PE [(mol Ni)⁻¹ bar⁻¹ h⁻¹]) compared to MAO (1091.89 kg PE [(mol Ni)⁻¹ bar⁻¹ h⁻¹]).[1]
Table 1: Performance of 2,6-Disubstituted Aniline-Based Ni(II) Catalysts in Ethylene Polymerization
| Catalyst/Cocatalyst | Temperature (°C) | Pressure (bar) | Activity (kg PE (mol Ni)⁻¹ h⁻¹) | Molecular Weight ( g/mol ) | Reference |
| [(2,4,6-trimethylphenyl)imino)-((2,6-diisopropylphenyl)imino)-acenaphthene Ni(II) dibromide]/MAO | 10 | 7 | 4960 | - | [1] |
| [1,4-bis(2,6-diisopropylphenyl) acenaphthene diimine-dibromo Ni(II)]/MAO | 10 | 7 | ~1092 | 1,330,000 | [1] |
| [1,4-bis(2,6-diisopropylphenyl) acenaphthene diimine-dibromo Ni(II)]/EASC | 10 | 7 | ~3908 | 1,512,297 | [1] |
| 2,6-Dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-chloro-aniline nickel dihalide/MAO | - | - | up to 10⁷ | up to 10⁶ | [2] |
The synthesis of these catalysts typically involves a two-step process: the formation of the diimine ligand followed by complexation with the metal salt.
Step 1: Ligand Synthesis A mixture of 2,3-butanedione (1 equivalent) and the desired 2,6-disubstituted aniline (2 equivalents) is refluxed in methanol with a catalytic amount of acetic acid for several hours. The product is then isolated by filtration and purified by recrystallization.
Step 2: Complexation The synthesized ligand (1 equivalent) and NiBr₂ (1 equivalent) are stirred in a suitable solvent like dichloromethane at room temperature. The resulting complex is then precipitated by the addition of a non-polar solvent like hexane and collected by filtration.
Palladium-Catalyzed Cross-Coupling Reactions
2,6-Disubstituted anilines are also precursors to highly effective ligands for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The steric bulk provided by the 2,6-substituents is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Pharmaceutical Applications: From Local Anesthetics to Antifungal Agents
The structural features of 2,6-disubstituted anilines are also exploited in the design of pharmaceutically active compounds. The substituents at the 2 and 6 positions can influence the molecule's conformation, binding to biological targets, and metabolic stability.
Local Anesthetics: The Lidocaine Story
One of the most well-known applications of a 2,6-disubstituted aniline in medicine is in the synthesis of lidocaine, a widely used local anesthetic. The starting material for the industrial synthesis of lidocaine is 2,6-dimethylaniline.
The synthesis of lidocaine from 2,6-dimethylaniline is a two-step process.[3]
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide 2,6-Dimethylaniline is reacted with chloroacetyl chloride in a suitable solvent like glacial acetic acid.[3]
Step 2: Synthesis of Lidocaine The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine in a solvent such as toluene to yield lidocaine.[3]
Phenylamide Fungicides: Combating Oomycete Pathogens
Phenylamide fungicides, such as metalaxyl and furalaxyl, are systemic fungicides that are highly effective against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew.[4] These fungicides contain a 2,6-disubstituted aniline moiety, which is crucial for their biological activity.
The mode of action of phenylamide fungicides involves the inhibition of ribosomal RNA (rRNA) synthesis in the target pathogens.[4][5] Specifically, they target RNA polymerase I, leading to a disruption of protein synthesis and ultimately cell death.[6]
Table 2: Comparative Efficacy of Phenylamide and Other Oomycete Fungicides against Phytophthora infestans
| Fungicide | Chemical Class | Mode of Action | Efficacy (Disease Control %) | Reference |
| Metalaxyl + Mancozeb | Phenylamide + Dithiocarbamate | RNA polymerase I inhibitor + Multi-site | 75.68 - 82.92 | [7] |
| Cymoxanil + Mancozeb | Cyanoacetamide-oxime + Dithiocarbamate | Multi-site inhibitor | 95.34 - 99.70 | [7] |
| Dimethomorph | Carboxylic acid amide | Cellulose synthase inhibitor | High | [8][9] |
| Azoxystrobin | Strobilurin | Quinone outside inhibitor (QoI) | Moderate to High | [9] |
It is important to note that the development of resistance to phenylamide fungicides has been observed in some pathogen populations.[5] Therefore, resistance management strategies, such as using fungicide mixtures with different modes of action, are crucial for their sustained effectiveness.
Conclusion
2,6-Disubstituted anilines are a versatile class of compounds with significant applications in both industrial catalysis and pharmaceutical development. Their unique steric and electronic properties, arising from the ortho-substituents, allow for the fine-tuning of catalyst performance and the design of potent bioactive molecules. The examples of their use in ethylene polymerization, palladium-catalyzed cross-coupling, local anesthetics, and fungicides demonstrate the broad impact of this structural motif. Further research into novel 2,6-disubstituted aniline derivatives is likely to lead to the development of even more efficient catalysts and life-saving drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. is.muni.cz [is.muni.cz]
- 4. resistance.nzpps.org [resistance.nzpps.org]
- 5. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. Phenylamides | FRAC [frac.info]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-3,5-dimethoxyaniline: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,6-Difluoro-3,5-dimethoxyaniline based on available safety data for analogous compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound should be handled with the utmost caution, assuming it possesses hazards similar to other halogenated anilines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on the hazardous nature of related aniline compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline derivatives.[1][2] Nitrile gloves may not be suitable.[1][2]
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact.[1]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors or aerosols.[1][2][3]
-
-
Designated Work Area: Confine all work with this chemical to a designated and clearly marked area, such as a chemical fume hood.[1][2]
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][2][4] It must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[4]
-
As this is a halogenated organic compound, it is crucial to segregate it from non-halogenated solvent wastes, as disposal costs and methods can differ significantly.[5][6]
-
Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or personal protective equipment (PPE), in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[4] A polyethylene container is a suitable option.[1][2]
-
-
Waste Container Management:
-
Use only containers approved for hazardous waste collection that are compatible with the chemical.[4][5] The original container is often the best choice for storing waste of the same chemical.[5]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[1][4] Ensure the label also includes the approximate concentration and date.[6]
-
Keep the waste container tightly sealed when not in use to prevent the release of fumes.[4][5]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area.[2][4] This area should be away from incompatible materials such as strong acids and oxidizing agents.[2][4][7]
-
-
Disposal of Empty Containers:
-
A container that has held this compound must be treated as hazardous waste.
-
For highly toxic chemicals, it is often required to triple rinse the container. The first rinse must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations.[5][8]
-
After proper rinsing, deface all chemical labels on the empty container before disposal as regular trash or recycling, as per your institution's guidelines.[5]
-
-
Arranging for Pickup:
-
Once the hazardous waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
-
Spill Management
In the event of a spill, the response will depend on the size of the release.
-
Small Spill: If the spill is small and can be cleaned up in a short amount of time by trained personnel, proceed with caution.[1][2]
-
Large Spill:
Data Presentation
| Hazard Classification | Description | Primary Route of Exposure | Disposal Consideration |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[3] | Oral, Dermal, Inhalation | Treat as toxic waste. Avoid all routes of exposure. |
| Skin Irritation | May cause skin irritation.[3] | Dermal | Wear appropriate chemical-resistant gloves and lab coat. |
| Eye Irritation | May cause serious eye irritation.[3] | Ocular | Wear chemical splash goggles. |
| Carcinogenicity | Suspected of causing cancer, as is common with aniline derivatives.[4] | Inhalation, Dermal, Oral | Handle as a potential carcinogen. Minimize exposure. |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects. | Environmental Release | Do not dispose of down the drain. Prevent release to the environment. |
| Incompatibilities | Incompatible with strong oxidizing agents and strong acids.[2][7] | Chemical Reaction | Segregate from incompatible materials during storage and waste collection. |
Experimental Protocols
As this document provides disposal guidance rather than experimental results, there are no experimental protocols to report.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Buy this compound | 651734-54-2 [smolecule.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Protocols for 2,6-Difluoro-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,6-Difluoro-3,5-dimethoxyaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, difluoroanilines, and dimethoxyanilines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
3. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed container for halogenated organic waste. |
| Contaminated Materials (PPE, etc.) | Double-bag in labeled plastic bags and dispose of as hazardous waste. |
Disposal Protocol:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Do not pour chemical waste down the drain.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
